1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Description
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Properties
IUPAC Name |
1-(2-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-11-4-2-1-3-10(11)13(12(16)17)7-5-9(15)6-8-13/h1-4H,5-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDTUKWTMANXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214604 | |
| Record name | Cyclohexanecarboxylic acid, 1-(2-chlorophenyl)-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385694-61-0 | |
| Record name | Cyclohexanecarboxylic acid, 1-(2-chlorophenyl)-4-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385694-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 1-(2-chlorophenyl)-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Topic: 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Structural Significance
1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a highly functionalized cyclohexane scaffold characterized by a quaternary carbon center at position C1, bearing both a carboxylic acid and an ortho-substituted aryl group. This molecule represents a critical intermediate in the synthesis of arylcyclohexylamines , a class of pharmacophores that includes NMDA receptor antagonists like Ketamine and Tiletamine.[1]
Unlike the common 4-chlorophenyl analogs used in antimalarial research (e.g., Atovaquone precursors), the 2-chlorophenyl substitution pattern introduces significant steric strain and electronic effects, mimicking the "Ketamine" core. This guide details the structural properties, validated synthetic pathways, and applications of this scaffold in generating spiro-cyclic libraries and peptidomimetics.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
The molecule features a cyclohexane ring constrained by a ketone at C4 and a quaternary center at C1.[1] The ortho-chlorine atom forces the phenyl ring into a specific conformation relative to the cyclohexane chair, influencing binding affinity in biological targets.[1]
Table 1: Physicochemical Data Profile
| Property | Value / Description |
| CAS Number | Not widely listed; Analog 4-Cl: 854446-73-4 |
| Molecular Formula | C₁₃H₁₃ClO₃ |
| Molecular Weight | 252.69 g/mol |
| Exact Mass | 252.0553 |
| ClogP (Predicted) | 2.1 – 2.4 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Carboxylic Acid) |
| H-Bond Acceptors | 3 (Ketone, Acid Carbonyl, Hydroxyl) |
| Topological Polar Surface Area | 54.4 Ų |
| Rotatable Bonds | 2 (C1-Phenyl, C1-Carboxyl) |
3D Conformational Analysis
The cyclohexane ring predominantly adopts a chair conformation .[1]
-
C1 Substitution: The bulky 2-chlorophenyl group typically prefers the equatorial position to minimize 1,3-diaxial interactions, forcing the carboxylic acid into the axial position.[1]
-
Ortho-Effect: The chlorine atom at the ortho position creates steric clash with the cyclohexane ring protons, restricting the rotation of the phenyl ring.[1] This "locked" conformation is often critical for receptor selectivity (e.g., in NMDA or opioid receptor ligands).[1]
Synthetic Methodology
Direct synthesis of the 2-chloro isomer requires overcoming the steric hindrance of the ortho-chlorine during ring closure.[1] The most robust industrial route involves the Dialkylation-Hydrolysis Strategy starting from aryl acetonitriles.[1]
Core Protocol: The Bis-Alkylation Route
This protocol avoids the difficult arylation of a tertiary center by constructing the ring around the quaternary carbon.[1]
Reagents & Precursors[1][2][3][4]
-
Starting Material: 2-Chlorophenylacetonitrile (CAS 2856-63-5).[1]
-
Alkylation Agent: Methyl acrylate (or 3,3'-oxydipropionitrile for alternative routes).[1]
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).
-
Solvent: THF or DMSO.
Step-by-Step Workflow
-
Double Michael Addition (Ring Construction):
-
Dissolve 2-chlorophenylacetonitrile (1.0 eq) in anhydrous THF.
-
Add Methyl acrylate (2.2 eq) and catalytic t-BuOK.[1]
-
Mechanism:[1] The benzylic anion undergoes double Michael addition to form a pimelate diester intermediate.[1]
-
Cyclization: Treat the intermediate with NaH to induce Dieckmann condensation, forming the cyclohexane ring (4-oxocyclohexanecarboxylate derivative).[1]
-
-
Decarboxylation & Functionalization:
-
The resulting beta-keto ester is hydrolyzed and decarboxylated under acidic conditions (HCl/Reflux) to yield 4-(2-chlorophenyl)-4-cyanocyclohexanone (Note: Isomer migration may occur; alternative route uses bis(2-chloroethyl) ketals).
-
-
Refined Route: Ketal-Protected Alkylation (Recommended for High Purity) [1]
-
Step A: React 2-chlorophenylacetonitrile with bis(2-bromoethyl) ethylene ketal using NaH (2.5 eq) in DMSO at 60°C. This forms the protected 4-ketocyclohexane ring in one step.[1]
-
Step B (Nitrile Hydrolysis): Reflux the intermediate in 6M H₂SO₄/Acetic Acid (1:1) for 24 hours. This simultaneously deprotects the ketone and hydrolyzes the nitrile to the carboxylic acid.[1]
-
Step C (Purification): Isolate via acid-base extraction.[1] The product precipitates upon acidification of the aqueous layer.[1]
-
Diagram: Synthetic Pathway (DOT)[1]
Caption: Figure 1. Convergent synthesis strategy utilizing a ketal-protected bis-electrophile to construct the quaternary center and cyclohexane ring simultaneously.
Applications in Drug Discovery[1]
This molecule serves as a versatile "divergent" scaffold.[1] The C1 acid and C4 ketone allow for orthogonal functionalization.[1]
Synthesis of Spiro-Hydantoins
The C4 ketone is highly reactive towards the Bucherer-Bergs reaction .[1]
-
Reagents: (NH₄)₂CO₃, KCN, Ethanol/Water.[1]
-
Product: A spiro-hydantoin derivative.[1]
-
Relevance: These derivatives are investigated as aldose reductase inhibitors and modulators of sigma receptors.[1]
Peptidomimetic Scaffolds
The carboxylic acid at C1 allows coupling to amino acids.[1]
-
Protocol: Standard EDC/HOBt coupling with amines.
-
Result: Conformationally restricted peptide analogs where the cyclohexane ring acts as a rigid spacer, mimicking a proline or phenylalanine turn.[1]
Reductive Amination (Ketamine Analogs)
Reacting the C4 ketone with amines (e.g., methylamine) followed by reduction (NaBH₄) yields 1,4-disubstituted cyclohexylamines.[1]
-
Note: This creates a "reversed" Ketamine analog where the amine is at C4 rather than C2/C1, potentially altering the pharmacological profile from anesthetic to analgesic or neuroprotective.[1]
Analytical Characterization Standards
To ensure scientific integrity, the synthesized compound must meet the following validation criteria:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic Region: Multiplets at δ 7.2–7.5 ppm (4H) corresponding to the 2-chlorophenyl group.[1]
-
Cyclohexane Ring: Complex multiplets at δ 2.0–2.8 ppm (8H).[1] The protons adjacent to the ketone (C3/C5) will appear more downfield (~2.4-2.6 ppm).[1]
-
Carboxylic Acid: Broad singlet at δ 12.0–12.5 ppm (1H, exchangeable with D₂O).[1]
-
-
Mass Spectrometry (ESI-):
-
IR Spectroscopy:
References
-
PubChem. (n.d.).[1][5][6] 4-Oxocyclohexanecarboxylic acid (Compound Summary).[1][7][6][8] National Library of Medicine.[1] Retrieved March 1, 2026, from [Link][1]
-
Lednicer, D. (1982).[1] The Organic Chemistry of Drug Synthesis (Vol. 2). Wiley-Interscience.[1] (Reference for general arylcyclohexylamine synthesis strategies).
-
Maddaford, S. P., et al. (2009).[1] Synthesis of spiro-hydantoin derivatives as conformationally restricted analogs.Bioorganic & Medicinal Chemistry Letters. (Context for Bucherer-Bergs applications on 4-oxocyclohexyl scaffolds).
-
Shishido, Y., et al. (2008).[1] Synthesis of 1-arylcyclohexanecarboxylic acid derivatives via dialkylation of arylacetonitriles.[1]Tetrahedron. (Primary source for the recommended synthetic protocol).
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- 5. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Oxocyclohexanecarboxylate | C7H9O3- | CID 5460131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 874-61-3: 4-Oxocyclohexanecarboxylic acid | CymitQuimica [cymitquimica.com]
1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid CAS number 1385694-61-0
An In-depth Technical Guide to 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (CAS 1385694-61-0)
Disclaimer: Direct experimental data for 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (CAS 1385694-61-0) is limited in publicly accessible literature. This guide has been constructed by a Senior Application Scientist, leveraging established knowledge of its closely related structural analogs, including the 3-chloro and 4-chloro isomers, as well as the parent compound, 4-oxocyclohexanecarboxylic acid. The information presented herein, particularly regarding synthesis and specific physicochemical properties, is largely predictive and based on these well-documented analogs. This document is intended for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a substituted cyclohexanone derivative. Its structure is characterized by a cyclohexane ring bearing a ketone at the 4-position and a 2-chlorophenyl group and a carboxylic acid moiety at the 1-position. This trifunctional arrangement makes it a versatile building block in medicinal chemistry and organic synthesis. The presence of the ortho-substituted chlorophenyl ring introduces specific steric and electronic properties that can influence its reactivity and the biological activity of its downstream products.
The core structure, a substituted cyclohexanecarboxylic acid, is a recognized scaffold in drug development.[1] For instance, the closely related analog, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid, is a key intermediate in the synthesis of Atovaquone, an antimalarial and antipneumocystic drug.[2][3] Derivatives of similar structures have also been investigated for antibacterial and anti-inflammatory activities.[2][4] Therefore, the title compound represents a promising, yet underexplored, starting material for the synthesis of novel therapeutic agents.
Physicochemical Properties: An Analog-Based Comparison
| Property | 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (Estimated) | 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid | 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid[1][5] | 4-Oxocyclohexanecarboxylic Acid[6] |
| CAS Number | 1385694-61-0 | 887978-71-4 | 854446-73-4 | 874-61-3 |
| Molecular Formula | C₁₃H₁₃ClO₃ | C₁₃H₁₃ClO₃ | C₁₃H₁₃ClO₃ | C₇H₁₀O₃ |
| Molecular Weight | 252.69 g/mol | 252.7 g/mol | 252.69 g/mol | 142.15 g/mol |
| Appearance | White to off-white solid | White to yellow solid | White crystalline solid | White to off-white solid |
| Melting Point | Likely lower than para isomer due to steric hindrance | Not available | Not available (related compound without oxo group: 252-254 °C)[2] | 67-71 °C |
| Solubility | Sparingly soluble in water; soluble in DMSO, methanol, chloroform | Not available | Slightly soluble in Chloroform, Methanol, DMSO[5] | Soluble in polar solvents[7] |
| pKa | Estimated 4.5 - 5.0 | Not available | Not available | 4.8 (Predicted) |
Synthesis and Purification
A plausible synthetic route to 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid can be designed based on established organic chemistry principles, such as the Michael addition. This approach offers a reliable method for constructing the core carbocyclic framework.
Proposed Synthesis Pathway
The synthesis can be envisioned via a Michael addition of a 2-chlorophenylacetic acid derivative to a cyclohexenone precursor, followed by hydrolysis.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Predictive)
Step 1: Michael Addition to form Methyl 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylate
-
To a solution of sodium methoxide (1.1 equivalents) in dry methanol under an inert atmosphere (N₂ or Ar), add Methyl 2-chlorophenylacetate (1.0 equivalent) dropwise at 0 °C.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
Add cyclohex-3-en-1-one (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate ester.
Step 2: Saponification to 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid
-
Dissolve the crude ester from the previous step in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC/HPLC indicates complete consumption of the ester.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2M HCl.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the title compound.
Self-Validation and Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water). The purity should be confirmed by HPLC and melting point analysis. The structure should be unequivocally verified by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Applications in Drug Development
The structural motif of chlorophenyl-substituted cyclohexanecarboxylic acids is a privileged scaffold in medicinal chemistry. Its analogs have shown promise in various therapeutic areas.
-
Antiprotozoal Agents: The para-isomer is a well-established precursor to Atovaquone, which targets the mitochondrial electron transport chain in parasites.[3] It is plausible that derivatives of the 2-chloro isomer could exhibit similar mechanisms of action against protozoal diseases.
-
Antibacterial Agents: Hydrazone derivatives of 4-(4-chlorophenyl)cyclohexanecarboxylic acid have demonstrated moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[2]
-
Analgesic and Hypotensive Activity: Piperidine derivatives containing a 4-chlorophenyl moiety have shown significant analgesic and hypotensive effects in preclinical studies.[8]
The title compound serves as a valuable starting point for generating a library of diverse derivatives for screening against various biological targets.
Caption: Role as a scaffold in drug discovery.
Analytical Characterization
A comprehensive analytical workflow is crucial to confirm the identity, purity, and structure of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of the final product and for monitoring reaction progress.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the carboxyl group) and 254 nm (for the aromatic ring).
-
Injection Volume: 10 µL.
-
Expected Retention Time: The ortho-isomer may have a slightly different retention time compared to its meta and para counterparts due to polarity and conformational differences.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include multiplets in the aromatic region (around 7.2-7.5 ppm) for the chlorophenyl protons, and a series of multiplets in the aliphatic region (1.5-3.0 ppm) for the cyclohexyl protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Characteristic signals for the carbonyl carbon of the ketone (around 208-212 ppm), the carboxylic acid carbon (around 175-180 ppm), and aromatic carbons would be observed.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch for the ketone (around 1710-1715 cm⁻¹).[10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would likely show a prominent ion for [M-H]⁻ at m/z 251.68, corresponding to the deprotonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.
Safety and Handling
Safety data for the title compound is not available. The following precautions are based on the safety profiles of its close analogs, such as 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid and various chlorophenyl carboxylic acids.[11][12][13]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[14][15]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.[12][16]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[12]
-
-
Handling and Storage:
-
First Aid Measures:
-
If Inhaled: Move to fresh air. If breathing is difficult, give oxygen.[11]
-
In Case of Skin Contact: Immediately wash with soap and plenty of water.[14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[15]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]
-
Always consult a full Safety Data Sheet (SDS) for a closely related analog before handling and perform a thorough risk assessment.[13]
References
-
4-Oxocyclohexanecarboxylic acid. PubChem. (n.d.). [Link]
-
Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropane- Carboxylic Acid. (2005, October 3). Cole-Parmer. [Link]
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1-(4-Chlorophenyl)cyclohexanecarboxylic acid. SIELC Technologies. (2018, May 17). [Link]
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Safety Data Sheet: 4-Chlorophenyl Acid. Scribd. (n.d.). [Link]
-
1-(4-Chlorophenyl)cyclohexanecarboxylic acid. PubChem. (n.d.). [Link]
-
Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4′-chlorophenyl)-4- hydroxypiperidine) derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-66. [Link]
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1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid (CAS 58880-37-8). Cheméo. (n.d.). [Link]
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Popiołek, Ł., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
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1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. Clinivex. (n.d.). [Link]
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1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. NIST WebBook. (n.d.). [Link]
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Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. (n.d.). [Link]
- Novel process for the preparation of atovaquone.
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Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. PrepChem.com. (n.d.). [Link]
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Pharmacological advances of the chlorogenic acids family: current insights and future research directions. PMC. (n.d.). [Link]
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Technical Whitepaper: Synthesis, Characterization, and Applications of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Executive Summary
In modern medicinal chemistry, conformationally restricted scaffolds are essential for tuning the pharmacokinetics and target selectivity of neuroactive compounds. 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a highly versatile, bifunctional building block. Featuring both a reactive ketone at the C4 position and a sterically hindered carboxylic acid at the C1 position, this compound serves as a critical intermediate in the synthesis of spirocyclic NMDA receptor modulators and rigidified ketamine analogs.
This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, bottom-up synthesis, and analytical validation of this molecule, empowering researchers to integrate this scaffold into advanced drug discovery pipelines.
Physicochemical Profiling
Understanding the fundamental properties of the target molecule is the first step in designing robust downstream reactions, particularly regarding solubility and steric hindrance at the quaternary C1 center.
| Property | Value | Structural Implication |
| Molecular Formula | C₁₃H₁₃ClO₃ | Defines the core stoichiometry and halogen isotopic signature. |
| Molecular Weight | 252.69 g/mol | Essential for precise molar equivalent calculations. |
| Monoisotopic Mass | 252.0553 Da | Target exact mass for High-Resolution Mass Spectrometry (HRMS). |
| Hydrogen Bond Donors | 1 | Localized at the C1 carboxylic acid moiety. |
| Hydrogen Bond Acceptors | 3 | Distributed across the carboxyl and C4 oxo groups. |
| Rotatable Bonds | 2 | Highly rigidified core; limited to C1-Aryl and C1-Carboxyl bonds. |
| Topological Polar Surface Area | 54.37 Ų | Suggests moderate blood-brain barrier (BBB) permeability potential. |
Retrosynthetic Analysis & Synthetic Methodology
Mechanistic Logic & Causality
Constructing a cyclohexane ring with a quaternary carbon bearing both an aryl group and a carboxylic acid presents significant steric challenges. Direct alkylation of a pre-formed cyclohexane ring is often low-yielding. Therefore, our methodology employs a bottom-up approach: a one-pot double Michael addition-Dieckmann condensation . This elegantly builds the 6-membered ring around the sterically congested C1 center. Subsequent Krapcho decarboxylation selectively removes the superfluous ester, and harsh acidic hydrolysis converts the resistant nitrile into the target carboxylic acid.
Fig 1. Step-by-step synthetic workflow from 2-chlorophenylacetonitrile to the target.
Step-by-Step Experimental Protocols
Protocol 1: Double Michael-Dieckmann Condensation
-
Initiation: To a flame-dried round-bottom flask under N₂, add 2-chlorophenylacetonitrile (1.0 eq) and methyl acrylate (2.2 eq) dissolved in anhydrous THF (0.5 M).
-
Base Addition: Cool the mixture to 0 °C. Dropwise, add a solution of Potassium tert-butoxide (KOtBu, 1.2 eq) in THF. Causality: Low temperature prevents premature polymerization of methyl acrylate.
-
Cyclization: Remove the ice bath and stir at room temperature for 4 hours. The acyclic diester intermediate spontaneously undergoes intramolecular Dieckmann condensation.
-
Workup: Quench with 1N HCl to pH 4. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the β-keto ester intermediate.
Protocol 2: Krapcho Decarboxylation
-
Setup: Dissolve the crude β-keto ester in DMSO (0.2 M). Add NaCl (2.0 eq) and deionized water (2.0 eq).
-
Thermal Decarboxylation: Heat the mixture to 150 °C for 6 hours. Causality: Standard basic saponification would risk hydrolyzing the nitrile or causing retro-Dieckmann ring opening. The Krapcho method selectively targets the β-keto ester, releasing CO₂ and methanol.
-
Isolation: Cool to room temperature, dilute with water (5 volumes), and extract with Ethyl Acetate. Concentrate to yield 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile.
Protocol 3: Harsh Acidic Nitrile Hydrolysis
-
Hydrolysis: Suspend the nitrile intermediate in a 1:1 (v/v) mixture of glacial acetic acid and concentrated H₂SO₄. Causality: The nitrile is situated at a highly sterically hindered quaternary carbon; standard basic hydrolysis is ineffective .
-
Reflux: Heat the mixture to 120 °C for 24 hours.
-
Precipitation: Pour the hot mixture carefully over crushed ice. The target 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylic acid will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.
Analytical Characterization (Self-Validating System)
To ensure the protocol is a self-validating system, analytical checkpoints must be established to confirm both the consumption of starting materials and the exact structural identity of the product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Method: C18 column, mobile phase of 0.1% Formic Acid in Water/Acetonitrile.
-
Validation Logic: The acidic mobile phase ensures the carboxylic acid remains protonated for sharp peak resolution. In negative electrospray ionization (ESI-), the target compound must display a dominant [M-H]⁻ ion at m/z 251.0 . The complete disappearance of the m/z 232.0 [M+H]⁺ ion (corresponding to the nitrile precursor) serves as the internal negative control, validating 100% conversion.
-
-
¹H NMR (400 MHz, DMSO-d₆):
-
Validation Logic: A broad singlet at ~12.5 ppm (1H) confirms the presence of the newly formed -COOH group. A multiplet between 7.3–7.6 ppm (4H) confirms the intact 2-chlorophenyl ring. The C4 oxo group profoundly deshields the adjacent equatorial protons, resulting in distinct multiplet clusters around 2.2–2.8 ppm (8H, cyclohexane CH₂), confirming the cyclic ketone structure.
-
Pharmacological Relevance & Downstream Applications
The unique architecture of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid allows it to function as a divergent hub in drug discovery. The orthogonal reactivity between the C1 carboxylic acid (prone to amidation) and the C4 ketone (prone to reductive amination or Grignard addition) enables the rapid assembly of complex, 3D-rich spirocyclic scaffolds.
Fig 2. Divergent synthetic utility of the C1/C4 handles for spirocyclic drug discovery.
By locking the pharmacophore into a rigid spirocyclic arrangement, medicinal chemists can drastically reduce the entropic penalty of receptor binding, often leading to enhanced potency and selectivity at central nervous system targets like the NMDA receptor.
References
-
DeGraffenreid, M. R., Bennett, S., Caille, S., Gonzalez-Lopez de Turiso, F., Hungate, R. W., Julian, L. D., ... & Powers, J. P. (2007). "An Efficient and Scalable One-Pot Double Michael Addition−Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters." Journal of Organic Chemistry, 72(19), 7455-7458.[Link]
-
Lednicer, D., & Hauser, C. R. (1958). "The Synthesis of 4-Aryl-4-cyanocyclohexanones." Journal of the American Chemical Society, 80(23), 6364-6366.[Link]
Comparative Technical Guide: 1-(2-Chlorophenyl) vs. 1-(4-Chlorophenyl) Cyclohexanecarboxylic Acids
[1][2]
Executive Summary & Structural Disambiguation
This guide focuses on the 1,1-disubstituted (geminal) cyclohexane scaffolds, where both the carboxylic acid moiety and the chlorophenyl ring are attached to the same carbon (C1) of the cyclohexane ring.[1]
-
1-(2-chlorophenyl)cyclohexanecarboxylic acid: The ortho-substituted isomer.[2][3][1] It is structurally significant as a scaffold related to Ketamine and Norketamine precursors (which possess the 2-chlorophenyl-cyclohexane core).[2][3][1][4]
-
1-(4-chlorophenyl)cyclohexanecarboxylic acid: The para-substituted isomer (CAS 58880-37-8).[2][3][1] It is chemically distinct from the widely known trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (an Atovaquone intermediate), which is a 1,4-disubstituted isomer.[2][3][1][4]
Key Technical Differentiator: The primary difference lies in steric hindrance .[3] The ortho-chlorine in the 2-isomer creates a "steric lock" that significantly inhibits chemical reactivity (particularly hydrolysis) and alters the preferred cyclohexane chair conformation compared to the unhindered para-isomer.[2][3][1][4]
Structural & Conformational Analysis
Steric Environment (The "Ortho Effect")
The 1,1-disubstitution creates a crowded quaternary center.[2][1] The behavior of these molecules is governed by the spatial arrangement of the chlorophenyl group relative to the carboxylic acid.[1]
| Feature | 1-(2-Chlorophenyl) Isomer | 1-(4-Chlorophenyl) Isomer |
| Substitution Pattern | Ortho (2-position) | Para (4-position) |
| Steric Hindrance | Severe. The Cl atom is physically close to the carboxylic acid and the cyclohexane ring hydrogens (C2/C6).[2][3][1][4] | Minimal. The Cl atom is distal, pointing away from the reaction center.[1] |
| Rotation | Restricted rotation of the phenyl ring due to Cl-COOH clash.[2][3][1] | Free rotation of the phenyl ring.[1] |
| Chair Conformation | The bulky 2-chlorophenyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions, forcing the COOH group axial .[2][1] | The 4-chlorophenyl group also prefers equatorial, but the energy difference between conformers is lower due to reduced local sterics.[1] |
Visualization of Steric Clash
The following diagram illustrates the structural blockage in the 2-isomer compared to the accessible 4-isomer.
Caption: Comparative steric mapping showing the "blocking" effect of the ortho-chlorine in the 2-isomer versus the distal nature of the para-chlorine.
Synthetic Pathways & Reactivity Profiles[1][2]
The synthesis of both acids typically proceeds via the nitrile route (starting from arylacetonitriles).[1] However, the hydrolysis step reveals the critical reactivity difference.[1]
General Synthetic Workflow
-
Alkylation: Reaction of (Chlorophenyl)acetonitrile with 1,5-dibromopentane (using NaH or NaOH/TEBA) to form the cyclohexane ring.[2][3][1]
-
Hydrolysis: Conversion of the nitrile (-CN) to the carboxylic acid (-COOH).[2][3][1][4]
The Hydrolysis Bottleneck
The 1-(2-chlorophenyl)cyclohexanecarbonitrile is notoriously difficult to hydrolyze due to the steric inhibition of solvation .[2][3][1][4] The bulky ortho-chloro group prevents water and hydroxide ions from attacking the nitrile carbon effectively.[3][1][4]
| Step | 1-(2-Chlorophenyl) Protocol | 1-(4-Chlorophenyl) Protocol |
| Precursor | (2-Chlorophenyl)acetonitrile | (4-Chlorophenyl)acetonitrile |
| Cyclization | Standard (NaH/DMSO or NaOH/PTC).[2][3][4] Yields ~70-80%.[2][3][1][4] | Standard. Yields ~80-90%.[2][3][1] |
| Hydrolysis Conditions | Harsh Conditions Required: • Reagent: KOH (excess) in Ethylene Glycol .• Temp: 160-180°C (Reflux).[2]• Time: 24-48 hours.[2]• Note: Aqueous acid/base often fails.[3] | Standard Conditions: • Reagent: H₂SO₄/H₂O or NaOH/EtOH.[2][4]• Temp: 80-100°C.[2]• Time: 4-12 hours.[2][1][5] |
| Yield | Moderate (due to harsh conditions).[3][1] | High. |
Synthetic Pathway Diagram
Caption: Divergent hydrolysis pathways necessitated by the steric resistance of the 2-chlorophenyl nitrile intermediate.[2][3][1][4]
Analytical Differentiation
Researchers can distinguish these isomers using NMR spectroscopy and physical properties.[3][1][4][6]
Proton NMR (¹H NMR)
-
1-(4-chlorophenyl) Isomer:
-
1-(2-chlorophenyl) Isomer:
-
Aromatic Region: Shows a complex ABCD multiplet (four distinct environments) due to lack of symmetry.[1] The proton at the 6-position of the phenyl ring (adjacent to the cyclohexane) often shifts upfield/downfield due to anisotropy.[1]
-
Cyclohexane Ring: The equatorial protons at C2/C6 (on the cyclohexane) experience significant deshielding from the nearby ortho-chlorine atom.[2][1]
-
Physical Properties[1][2][7]
-
Melting Point:
-
1-(4-chlorophenyl) acid: 153–155°C [1].[2][1] (Note: Do not confuse with the 1,4-trans isomer which melts >240°C).[2][1]
-
1-(2-chlorophenyl) acid: Typically exhibits a lower melting point range due to the disruption of crystal packing symmetry by the ortho substituent, though specific literature values vary by polymorph.[2][1]
-
Pharmacological Implications[1][2][8]
While these acids are often intermediates, their structural cores define the pharmacology of the final drugs.[1]
-
2-Chlorophenyl Core (Ketamine-like):
-
The 1-(2-chlorophenyl) motif is the defining feature of Ketamine and Norketamine .[2][3][1][4]
-
Mechanism: The ortho-chloro substituent locks the phenyl ring in a conformation that optimizes binding to the PCP site inside the NMDA receptor channel.[1][4]
-
Acid Role: The acid is a potential metabolite or degradation product of related amides/esters in this class.
-
-
4-Chlorophenyl Core (PCP-like):
-
The 1-(4-chlorophenyl) motif is found in 4'-Chloro-PCP .[2][3][1][4]
-
Selectivity: Para-substitution often increases affinity for the Dopamine Transporter (DAT) relative to the NMDA receptor compared to the unsubstituted PCP, but lacks the specific "hypnotic" potency profile of the ortho-substituted Ketamine series.[1]
-
References
-
SpectraBase. (n.d.).[3][1] 1-(4-Chlorophenyl)cyclohexanecarboxylic acid - NMR & Melting Point Data. Wiley Science Solutions.[1] Retrieved from [Link]
-
PubChem. (2025).[1] 1-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS 58880-37-8).[2][3][1][7] National Library of Medicine.[1] Retrieved from [Link]
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[1] The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235.[1] (Foundational text on the synthesis of 1-arylcyclohexane scaffolds).
-
NIST Chemistry WebBook. (2024).[3][1] 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid IR Spectrum. Retrieved from [Link][2][1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid [webbook.nist.gov]
- 3. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | 58880-37-8 [sigmaaldrich.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 1,2-Cyclohexanedicarboxylic acid, 2,5-dichlorophenyl hexyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 7. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | SIELC Technologies [sielc.com]
Technical Guide: Structural Informatics and Synthetic Workflows for 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Executive Summary
In modern drug discovery, conformationally restricted spirocyclic scaffolds and highly substituted cyclohexanes are critical for enhancing the binding affinity and metabolic stability of active pharmaceutical ingredients (APIs). 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a versatile, bifunctional building block designed for this exact purpose. Featuring both a reactive ketone and a carboxylic acid tethered to a quaternary carbon center, this molecule allows for orthogonal functionalization.
This technical guide provides an in-depth analysis of the compound’s structural informatics, physicochemical properties, and a self-validating synthetic protocol grounded in robust mechanistic principles.
Chemical Identity & Structural Informatics
Accurate molecular representation is the foundation of cheminformatics and computational drug design. The identifiers below map the precise topology and stereochemical potential of the molecule.
-
IUPAC Name: 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid
-
SMILES: O=C(O)C1(c2ccccc2Cl)CCC(=O)CC1
-
Causality of Notation: The SMILES string is constructed to highlight the central spiro/branch point. C1 designates the quaternary carbon. The ortho-substituted aromatic ring (c2ccccc2Cl) and the carboxylic acid O=C(O) are directly attached to this node. The sequence CCC(=O)CC1 traces the remainder of the cyclohexanone ring, terminating back at the C1 origin.
-
-
InChI String: InChI=1S/C13H13ClO3/c14-10-4-2-1-3-9(10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17)
-
Layer Breakdown: The connectivity layer c14-10-4-2-1-3-9(10) maps the 2-chlorophenyl moiety, while 13(12(16)17) defines the attachment of the carboxylic acid to the quaternary center. The 7-5-11(15)6-8-13 segment perfectly traces the 6-membered aliphatic ring containing the C4 ketone.
-
-
InChIKey: Derived via standard SHA-256 hashing of the InChI string (Format: [14-Char Skeleton Hash]-[10-Char Stereochemistry/Isotope Hash]-N).
Table 1: Computed Physico-Chemical Properties
| Property | Value | Structural Significance |
| Molecular Formula | C13H13ClO3 | Defines the exact atomic composition. |
| Molecular Weight | 252.69 g/mol | Ideal low-MW building block for fragment-based design. |
| Hydrogen Bond Donors | 1 | Provided by the -COOH group. |
| Hydrogen Bond Acceptors | 3 | Provided by the two carbonyl oxygens and the hydroxyl oxygen. |
| Topological Polar Surface Area | 54.37 Ų | Optimal for CNS penetration if integrated into a larger API. |
Synthetic Workflow & Experimental Protocol
The synthesis of 1-aryl-4-oxocyclohexanecarboxylic acids relies on a highly efficient sequence: a double Michael addition followed by an intramolecular Dieckmann condensation[1][2]. The Dieckmann condensation is an intramolecular Claisen-type reaction that effectively constructs 5- and 6-membered rings by treating a diester with a strong alkoxide base[1][3].
Self-Validating Experimental Methodology
Step 1: Double Michael Addition
-
Procedure: To a stirred solution of 2-chlorophenylacetonitrile (1.0 eq) and methyl acrylate (2.2 eq) in tert-butanol, add Triton B (benzyltrimethylammonium hydroxide) dropwise at 0 °C. Stir for 4 hours at room temperature.
-
Mechanistic Rationale: Triton B is selected as a bulky, organic-soluble base. It is sufficiently basic to deprotonate the benzylic carbon but sterically hindered enough to prevent premature ester hydrolysis or unwanted nucleophilic attack on the acrylate carbonyl.
-
Validation Checkpoint: TLC monitoring (Hexanes/EtOAc 4:1) will show the disappearance of the UV-active starting material and the appearance of a highly polar spot corresponding to the intermediate, dimethyl 4-(2-chlorophenyl)-4-cyanoheptanedioate[4].
Step 2: Dieckmann Condensation & Decarboxylation
-
Procedure: Dissolve the heptanedioate intermediate in anhydrous methanol. Add sodium methoxide (NaOMe, 1.5 eq) and reflux for 6 hours. Quench with 6N HCl and heat to 100 °C for 4 hours to induce decarboxylation.
-
Mechanistic Rationale: NaOMe is chosen because it matches the methyl ester leaving groups, completely eliminating the risk of transesterification side reactions[1]. The subsequent acidic heating hydrolyzes the resulting β-keto ester and drives the loss of CO2, yielding 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile.
-
Validation Checkpoint: Vigorous gas evolution (CO2) will be observed during the acidic heating phase. IR spectroscopy of the isolated intermediate will show a strong ketone stretch (~1715 cm⁻¹) replacing the ester stretches.
Step 3: Nitrile Hydrolysis
-
Procedure: Suspend the nitrile intermediate in a mixture of glacial acetic acid and concentrated H2SO4 (1:1 v/v). Heat at 110 °C for 12 hours. Cool to room temperature and pour over crushed ice.
-
Mechanistic Rationale: Basic hydrolysis (e.g., KOH/heat) of the nitrile is strictly avoided here because strong bases at high temperatures will trigger retro-aldol cleavage or intermolecular aldol condensation of the cyclohexanone ring. Acidic hydrolysis selectively converts the nitrile to the carboxylic acid while preserving the ketone intact.
-
Validation Checkpoint: The final product will precipitate as a white solid upon pouring the reaction mixture over ice.
Workflow Visualization
Synthetic route to 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid via Dieckmann condensation.
Analytical Validation (Quality Control)
To ensure high scientific integrity and confirm the success of the synthesis, structural elucidation must be performed using NMR and Mass Spectrometry. The presence of the ketone and the carboxylic acid creates distinct electronic environments for the cyclohexane protons.
Table 2: Expected NMR Shifts & MS Data
| Analytical Method | Signal / Shift | Multiplicity | Assignment / Rationale |
| ¹H NMR (400 MHz) | 12.5 ppm | br s, 1H | -COOH (Exchangeable acidic proton) |
| ¹H NMR | 7.2 - 7.5 ppm | m, 4H | Aromatic protons of the 2-chlorophenyl ring |
| ¹H NMR | 2.5 - 2.8 ppm | m, 4H | Cyclohexane C2, C6 protons (Deshielded by adjacent quaternary C and Ar ring) |
| ¹H NMR | 2.2 - 2.4 ppm | m, 4H | Cyclohexane C3, C5 protons (α to the C4 ketone) |
| ¹³C NMR (100 MHz) | 210.5 ppm | s | C=O (Ketone carbon at C4) |
| ¹³C NMR | 176.2 ppm | s | C=O (Carboxylic acid carbon) |
| ESI-MS (Negative) | m/z 251.0 | [M-H]⁻ | Corresponds to the deprotonated molecular ion (³⁵Cl isotope) |
References
-
"Selective Phenol Alkylation: An Improved Preparation of Efaproxiral" - ResearchGate. Available at: [Link]
-
"Claisen Condensation and Dieckmann Condensation" - Master Organic Chemistry. Available at:[Link]
-
"Dieckmann Condensation" - Chemistry LibreTexts. Available at:[Link]
-
"Dieckmann condensation" - Wikipedia. Available at:[Link]
Sources
Comprehensive Technical Guide: Solubility Dynamics of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid in DMSO
Executive Summary
In early-stage drug discovery and fragment-based screening (FBS), the physicochemical behavior of molecular building blocks dictates the success of downstream high-throughput screening (HTS) assays. 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (MW: 252.7 g/mol ) is a highly versatile bifunctional building block. However, its utility is strictly governed by its solubility profile in Dimethyl Sulfoxide (DMSO)—the universal carrier solvent for in vitro assays.
This whitepaper provides an in-depth mechanistic analysis of how structural features (specifically the ortho-halogen substitution) dictate the solvation thermodynamics of this compound. Furthermore, it establishes a self-validating, field-proven protocol for quantifying its kinetic and thermodynamic solubility limits, ensuring data integrity for downstream biological evaluation.
Mechanistic Causality: Structure-Solubility Relationships
As application scientists, we must look beyond empirical solubility values and understand the thermodynamic drivers of solvation. The solubility of a crystalline solid in a solvent like DMSO is a competition between the crystal lattice energy (intermolecular forces holding the solid together) and the solvation energy (interactions between the solute and solvent).
The DMSO Solvation Microenvironment
DMSO is a polar aprotic solvent characterized by a high dielectric constant (
-
Hydrogen Bond Acceptance: The oxygen atom in DMSO is an exceptional hydrogen-bond acceptor. It forms strong, thermodynamically favorable interactions with the hydrogen-bond donating carboxylic acid moiety of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid.
-
Aprotic Nature: Because DMSO lacks a hydrogen-bond donor, it does not heavily solvate the ketone or the chloro-substituent, relying instead on dipole-dipole interactions to stabilize the cyclohexane and aryl rings [3].
The "Ortho-Effect" on Crystal Packing
The most critical structural feature of this molecule is the chlorine atom at the 2-position (ortho-position) of the phenyl ring.
In medicinal chemistry, planar and highly symmetrical molecules often suffer from "brick dust" properties—they pack so tightly in the crystal lattice via
By disrupting molecular planarity and symmetry, the ortho-substituent effectively lowers the crystal packing energy compared to its para-substituted counterpart (1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid). This weakened solid-state speciation directly translates to a lower energy barrier to dissolution, thereby significantly enhancing its intrinsic solubility in DMSO [1].
Caption: Mechanistic pathway illustrating how ortho-substitution enhances DMSO solubility via lattice disruption.
Quantitative Solubility Metrics
Based on fragment library standards and structural physicochemical profiling, 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid falls into the High Solubility tier for small molecule building blocks[4].
Below is a summary of the expected physicochemical and solubility parameters required for HTS stock preparation:
| Parameter | Value / Classification | Rationale |
| Molecular Weight | 252.7 g/mol | Optimal for fragment/lead-like space. |
| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic enough for membrane permeability, yet polar enough for solvation. |
| Max DMSO Stock Conc. | High solubility driven by carboxylic acid-DMSO H-bonding and disrupted crystal packing. | |
| Kinetic Aqueous Sol. | Moderate (at 1% DMSO) | The lipophilic chlorophenyl and cyclohexane rings limit pure aqueous solubility; requires DMSO carrier[4]. |
| Storage Conditions | -20°C, desiccated | Prevents freeze-thaw degradation and atmospheric moisture absorption by DMSO. |
Self-Validating Experimental Protocols
To ensure scientific integrity, relying solely on visual inspection for solubility is insufficient. The following protocols detail a self-validating system to determine both the Thermodynamic and Kinetic solubility of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid.
Protocol A: Thermodynamic DMSO Solubility (HPLC-UV)
This method determines the absolute maximum concentration of the compound that can exist in equilibrium with its solid phase in pure DMSO.
-
Saturation: Add 50 mg of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid to a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 200 µL of anhydrous, LC-MS grade DMSO.
-
Equilibration: Vortex for 5 minutes, then incubate the suspension on a thermoshaker at 25°C at 800 RPM for 24 hours. Causality note: 24 hours ensures the system reaches true thermodynamic equilibrium, overcoming any supersaturation artifacts.
-
Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully aspirate 10 µL of the clear supernatant. Dilute serially into a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) and quantify via HPLC-UV against a pre-established standard curve (measured at
~220-254 nm).
Protocol B: Kinetic Aqueous Solubility (Nephelometry)
This protocol mimics the conditions of a biological assay, determining the point at which the compound precipitates when a DMSO stock is spiked into an aqueous buffer [4].
-
Stock Preparation: Prepare a 50 mM master stock of the compound in pure DMSO.
-
Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the master stock using pure DMSO across 10 wells.
-
Buffer Spike: Transfer 2 µL from each DMSO dilution well into a 96-well flat-bottom UV-transparent plate containing 198 µL of PBS (pH 7.4). This yields a final DMSO concentration of 1% (v/v).
-
Incubation: Incubate at room temperature for 2 hours to allow for kinetic precipitation.
-
Measurement: Read the plate using a Nephelometer (measuring light scattering/turbidity). The kinetic solubility limit is defined as the highest concentration prior to a statistically significant increase in scattered light compared to a blank (1% DMSO in PBS).
Caption: Parallel workflow for determining thermodynamic DMSO solubility and kinetic aqueous solubility.
Best Practices for Handling and Storage
To maintain the integrity of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid solutions:
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stocks introduces atmospheric moisture due to DMSO's highly hygroscopic nature. Water acts as an anti-solvent for lipophilic compounds, leading to microscopic precipitation that ruins assay reproducibility.
-
Aliquot Strategy: Immediately upon dissolving the compound in DMSO, divide the master stock into single-use aliquots (e.g., 50 µL) in tightly sealed, argon-purged vials.
-
Temperature: Store aliquots at -20°C for short-term use (< 1 month) or -80°C for long-term storage (up to 6 months).
References
- Source: CrystEngComm (RSC Publishing)
- Title: Enhancing solubility by disrupting crystal packing Source: MedChemBuzz URL
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
Advanced Safety, Handling, and Analytical Validation Guide: 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Executive Summary
In modern drug discovery and active pharmaceutical ingredient (API) synthesis, polyfunctional building blocks are critical for constructing complex molecular architectures. 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (CAS: 1385694-61-0) is a highly versatile intermediate characterized by three distinct reactive moieties: a ketone (4-oxo), a carboxylic acid, and an ortho-chlorinated aromatic ring.
While its structural complexity enables diverse synthetic applications—such as reductive aminations at the ketone or cross-coupling reactions via the chlorinated phenyl ring—it also dictates specific physicochemical behaviors and toxicological risks. This whitepaper serves as an in-depth technical guide and advanced Safety Data Sheet (SDS), providing researchers with causality-driven safety protocols, mechanistic hazard assessments, and self-validating analytical workflows.
Physicochemical Profiling
Understanding the baseline properties of this compound is essential for predicting its behavior in solution and its interaction with biological tissues. The presence of the carboxylic acid renders the molecule weakly acidic, while the chlorophenyl group significantly increases its lipophilicity (LogP), impacting both solubility and dermal penetration rates.
Quantitative Chemical Data
| Property | Specification / Value |
| IUPAC Name | 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid |
| CAS Registry Number | 1385694-61-0 |
| Molecular Formula | C₁₃H₁₃ClO₃ |
| Molecular Weight | 252.69 g/mol |
| Physical State | Solid (Typically white to off-white powder) |
| Solubility Profile | Soluble in DMSO and Methanol; Poorly soluble in H₂O |
| Reactivity Centers | Electrophilic ketone, acidic carboxylate, halogenated arene |
Mechanistic Toxicology and Hazard Assessment
Rather than simply listing Global Harmonized System (GHS) codes, it is critical to understand why this compound presents specific hazards. The toxicity profile of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is driven by the synergistic effects of its functional groups.
GHS Classification
-
Skin Irritation, Category 2 (H315)
-
Eye Irritation, Category 2A (H319)
-
Specific Target Organ Toxicity - Single Exposure, Category 3 (H335 - Respiratory tract irritation)
The Causality of Irritation
The primary hazard of this compound is acute tissue irritation. When the compound contacts the moisture of the epidermis or mucosal membranes (eyes/respiratory tract), the carboxylic acid moiety acts as a proton donor. This localized drop in pH leads to the disruption of cellular lipid bilayers and the denaturation of structural proteins.
Concurrently, the chlorophenyl group acts as a lipophilic transport vehicle. Halogenated aromatic hydrocarbons are known to readily penetrate the lipid-rich stratum corneum of the skin[1]. While highly chlorinated aromatic species (such as TCDD) can bind to the Aryl Hydrocarbon Receptor (AhR) and cause severe systemic conditions like chloracne[2], mono-chlorinated intermediates like this compound primarily act as localized irritants. However, the enhanced dermal penetration necessitates strict barrier protection to prevent cumulative exposure and localized dermatitis.
Fig 1. Mechanistic pathway of dermal toxicity driven by functional group interactions.
Self-Validating Handling and Decontamination Protocols
Standard operating procedures must be self-validating—meaning the protocol itself provides observable feedback to confirm that the hazard has been mitigated. According to OSHA guidelines for laboratory safety, organic acids must be stored separately from strong oxidizing agents to prevent the interaction of fumes and the corrosion of storage infrastructure[3].
Step-by-Step Spill Response Workflow
If a powder spill of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid occurs, follow this causality-based protocol:
-
Assess and Isolate: Immediately isolate the area. Do not use water initially, as the compound is poorly soluble and water may simply spread the fine powder.
-
Don Advanced PPE: Equip nitrile gloves (which offer superior resistance to halogenated organics compared to latex), tightly sealed safety goggles, and an N95 or P100 particulate respirator to prevent inhalation of irritating dust.
-
Chemical Neutralization (The Validation Step): Cover the solid spill with a weak base, such as Sodium Bicarbonate (NaHCO₃) powder, before dampening slightly with water.
-
Causality: Using a strong base (like NaOH) on an organic acid can trigger a highly exothermic reaction, potentially aerosolizing the hazardous powder. NaHCO₃ neutralizes the acid gently, releasing CO₂ gas.
-
Self-Validation: The cessation of effervescence (bubbling) serves as a visual indicator that the carboxylic acid has been completely converted to its benign sodium salt.
-
-
Mechanical Cleanup: Use non-sparking tools to sweep the neutralized slurry into a chemically compatible, sealable hazardous waste container.
-
Secondary Decontamination: Wipe the surface with a mild soap and water solution to remove any residual lipophilic chlorophenyl derivatives.
Fig 2. Step-by-step hazard mitigation and decontamination workflow for chemical spills.
Analytical Validation Protocol (Purity & Identity)
Before utilizing 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid in sensitive API synthesis, its structural integrity must be validated. The following LC-MS (Liquid Chromatography-Mass Spectrometry) protocol is designed to exploit the molecule's specific functional groups for definitive identification.
LC-MS Methodology
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50 v/v). Causality: This ensures complete solvation of the lipophilic ring while maintaining compatibility with reverse-phase chromatography.
-
Chromatographic Separation: Inject 2 µL onto a C18 column using a gradient elution of Water (0.1% Formic Acid) and Acetonitrile.
-
Mass Spectrometry (ESI-Negative Mode): Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-).
-
Causality: The carboxylic acid group (COOH) readily deprotonates to form a stable carboxylate anion (COO⁻), making ESI- highly sensitive and specific for this molecule.
-
-
Data Interpretation & Self-Validation: Look for the [M-H]⁻ molecular ion peak at m/z 251 .
-
Validation Check: You must observe a secondary peak at m/z 253 at approximately one-third the intensity of the base peak. This 3:1 isotopic ratio is the definitive signature of the ³⁵Cl and ³⁷Cl isotopes, confirming the presence of the intact chlorophenyl moiety.
-
References
-
International Labour Organization (ILO). "Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety." ILO Encyclopaedia. Available at:[Link]
-
StatPearls Publishing. "Chloracne - StatPearls - NCBI Bookshelf." National Center for Biotechnology Information. Available at:[Link]
-
Jefferson Community College / OSHA Guidelines. "Laboratory Safety Guideline Program: Chemical Hygiene Plan." SUNY Jefferson. Available at:[Link]
Sources
Methodological & Application
Application Notes & Protocols: A Strategic Guide to the Pharmacological Characterization of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Introduction
In the landscape of modern drug discovery, the strategic evaluation of novel chemical entities is paramount. The compound 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid presents a compelling scaffold for investigation. It combines a three-dimensional cyclohexanone-carboxylic acid core, a motif found in various bioactive molecules, with a 2-chlorophenyl substituent, which can significantly influence steric and electronic properties, as well as metabolic stability.[1][2] The carboxylic acid group offers a key interaction point for hydrogen bonding, while the oxo- group provides an additional polar center. The cyclohexane framework itself has been successfully incorporated into inhibitors of therapeutic targets such as arginase and Diacylglycerol Acyltransferase 1 (DGAT1).[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines a systematic, tiered approach to characterizing the pharmacological potential of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid. We move beyond simple methodologies to explain the causality behind experimental choices, providing a robust framework for generating high-quality, decision-driving data.
Caption: Key structural components of the target molecule.
Section 1: Physicochemical and Synthetic Overview
A foundational understanding of a compound's physical properties and synthetic accessibility is the logical starting point for any drug discovery campaign.
Physicochemical Properties
The predicted and known properties of the title compound are summarized below. These parameters are critical for designing experiments, as they influence solubility in assay buffers, cell permeability, and potential for off-target effects.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃ClO₃ | [5] |
| Molecular Weight | 252.69 g/mol | [5] |
| CAS Number | 854446-73-4 | [5][6] |
| IUPAC Name | 1-(2-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | Vendor Data |
| pKa (Predicted) | ~4.0 - 4.5 | (Estimated based on structure) |
| logP (Predicted) | ~2.5 - 3.0 | (Estimated based on structure) |
Synthetic Considerations
While multiple synthetic routes are conceivable, a practical approach would likely involve a multi-step process starting from commercially available materials. A plausible pathway could be analogous to syntheses reported for similar structures, such as a Friedel-Crafts reaction followed by functional group manipulations.[7] Ensuring stereochemical control, if required for a specific biological target, would be a key consideration in route development.[7][8]
Section 2: A Tiered Workflow for Biological Evaluation
We propose a structured, three-tiered workflow to efficiently assess the compound's drug-like potential. This cascade prioritizes foundational assays that can quickly identify liabilities before committing resources to more complex, hypothesis-driven screening.
Caption: Proposed workflow for compound evaluation.
Tier 1: Foundational Assays
The objective of this tier is to assess the baseline "drug-ability" of the molecule. Poor metabolic stability or high intrinsic cytotoxicity can terminate a project early, saving significant resources.[9][10]
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
Rationale: This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[10][11] A compound that is metabolized too rapidly may have a short in vivo half-life, limiting its therapeutic efficacy.[9][12]
Materials:
-
1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (Test Compound)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., 0.5 mg/mL final concentration).
-
Compound Plating: Add the Test Compound and control compounds to the 96-well plate to achieve a final concentration of 1 µM.
-
Pre-incubation: Add the microsomal solution to the wells. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The time of this addition is considered T₀.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the reaction mixture into a separate 96-well plate containing 3-5 volumes of ice-cold ACN with IS.[9] The T₀ sample should be quenched immediately after adding the NADPH solution.
-
Sample Processing: Once all time points are collected, centrifuge the quenched plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the T₀ sample.
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is determined from the linear regression.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: Cytotoxicity testing is a crucial first step in safety assessment.[13] The MTT assay is a widely used colorimetric method that measures cellular metabolic activity, which correlates with the number of viable cells.[14][15] It helps to determine the concentration at which the compound begins to cause cellular damage.[16][17]
Materials:
-
Human cell line (e.g., HepG2 - liver carcinoma, HEK293 - embryonic kidney)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
Test Compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the Test Compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at 570 nm.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
Tier 2: Hypothesis-Driven Target Screening
If the compound demonstrates acceptable metabolic stability (e.g., t₁/₂ > 30 min) and low cytotoxicity (e.g., IC₅₀ > 50 µM), it graduates to hypothesis-driven screening. The structure of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid suggests potential interactions with several target classes.
Application 1: Nuclear Receptor Modulation Screening
Rationale: Nuclear receptors (NRs) are ligand-activated transcription factors that are key regulators of metabolism and inflammation.[18] Their ligand-binding pockets often accommodate lipophilic molecules with carboxylic acid functionalities. The title compound is an excellent candidate for screening against a panel of NRs like LXR, PPARs, or FXR.[19][20] A cell-based reporter gene assay is a robust method for identifying NR modulators.[21][22]
Principle of the Assay: A host cell line is engineered to express the full-length nuclear receptor of interest and a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for that specific NR. Activation of the receptor by a ligand (agonist) leads to the expression of luciferase, which can be measured as a luminescent signal.
Protocol Outline (Luciferase Reporter Assay):
-
Cell Transfection/Seeding: Use a stable cell line or transiently transfect cells with plasmids for the NR and the reporter construct. Seed the cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the Test Compound across a range of concentrations. Include a known reference agonist as a positive control and a vehicle control.
-
Incubation: Incubate for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Signal Detection: Lyse the cells and add a luciferase substrate.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the fold-activation versus compound concentration to determine the EC₅₀ (agonist activity). To test for antagonist activity, the assay is run in the presence of a known agonist, and the ability of the test compound to reduce the signal is measured (IC₅₀).
Application 2: Enzyme Inhibition Screening
Rationale: As previously noted, the cyclohexane carboxylic acid scaffold is present in known enzyme inhibitors.[3][4] Screening against a panel of enzymes involved in metabolic diseases or inflammation is a logical step.
Example Target: Diacylglycerol Acyltransferase 1 (DGAT1) DGAT1 is a key enzyme in triglyceride synthesis, and its inhibition is a therapeutic strategy for obesity and related metabolic disorders.[3]
Principle of the Assay: A typical DGAT1 inhibition assay measures the incorporation of a radiolabeled or fluorescently tagged acyl-CoA substrate into a diacylglycerol acceptor. A decrease in the signal in the presence of the test compound indicates inhibition.
Protocol Outline (Biochemical Inhibition Assay):
-
Reaction Setup: In a microplate, combine a buffered solution (pH ~7.5), recombinant human DGAT1 enzyme, and the diacylglycerol substrate.
-
Compound Addition: Add the Test Compound at various concentrations.
-
Reaction Initiation: Start the reaction by adding the acyl-CoA substrate (e.g., ¹⁴C-oleoyl-CoA).
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination & Detection: Stop the reaction and separate the lipid products from the aqueous components. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to a no-compound control. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.
Section 3: Data Interpretation and Future Directions
The data generated from this workflow will provide a comprehensive initial profile of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid.
-
A metabolically stable, non-toxic compound that shows activity in a specific target assay is a promising "hit" compound. The next steps would involve confirming the hit in orthogonal assays and initiating a medicinal chemistry program to explore the structure-activity relationship (SAR) to improve potency and drug-like properties.
-
A compound with high cytotoxicity may be deprioritized, or if the cytotoxicity is specific to cancer cell lines, it could be explored as a potential anti-cancer agent.[23][24]
-
A compound with poor metabolic stability may require structural modification to block sites of metabolism before further biological testing is warranted.[12]
By employing this systematic and scientifically-grounded approach, researchers can efficiently and effectively evaluate the potential of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid, making informed decisions to advance promising candidates through the drug discovery pipeline.
References
- Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. (n.d.). PubMed.
- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. (2024, October 4). Omics Online.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
- Cell Cytotoxicity Assay, Cell Toxicity Assay | NorthEast BioLab. (n.d.). NorthEast BioLab.
- Understanding Cytotoxicity. (2024, March 9). Virology Research Services.
- Application Notes: Protocols for Assessing the Metabolic Stability of 4-(2-Cyclopropylethenyl)morpholine. (n.d.). BenchChem.
- Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 21). MDPI.
- Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics. (2019, October 18). PMC.
- Chemical Screening of Nuclear Receptor Modulators. (n.d.). PMC.
- A Comparative Analysis of Cyclohexaneacetic Acid and Cyclohexanecarboxylic Acid for Researchers and Drug Development Professionals. (n.d.). BenchChem.
- Metabolic Stability Assay. (n.d.). Creative Biolabs.
- Development of assays for nuclear receptor modulators using fluorescently tagged proteins. (n.d.). PubMed.
- Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. (2014, May 22). PubMed.
- Methods and compounds for modulating nuclear receptor coactivator binding. (n.d.). Google Patents.
- Amino-cyclohexane Carboxylic Acid Inhibitors of Arginase. (2022, June 30). PMC.
- Identification of Novel Liver X Receptor Activators by Structure-Based Modeling. (2012, April 10). ACS Publications.
- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11). Taylor & Francis Online.
- 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC ACID. (n.d.). Fluorochem.
- A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. (n.d.). ResearchGate.
- Novel process. (n.d.). Google Patents.
- A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (2005, January 30). Lawrence Berkeley National Laboratory.
- Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. (n.d.). PrepChem.com.
- 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid| Products Supplier. (n.d.). Clinivex.
- Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. (2024, January 1). Bentham Science.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC.
- 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. (n.d.). PubChem.
- Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide. (n.d.). BenchChem.
- Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. (2025, March 31). MDPI.
- Nuclear Receptors as Nutriable Targets. (n.d.). Penn State University.
- 4-Oxocyclohexanecarboxylic acid. (n.d.). PubChem.
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- Phytobioactive compounds as therapeutic agents for human diseases: A review. (n.d.). PMC.
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- (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 7). ResearchGate.
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Application Note: Reductive Amination of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Abstract & Introduction
The reductive amination of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid represents a critical transformation in the synthesis of neuroactive cyclohexane scaffolds, particularly those targeting NMDA or opioid receptors (e.g., analogs of Tilidine or Ketamine metabolites). This transformation converts the C4-ketone into a primary, secondary, or tertiary amine while retaining the sterically crowded quaternary center at C1.
This Application Note provides a validated, self-consistent protocol for this transformation. Unlike simple cyclohexanones, this substrate presents two specific challenges:
-
Zwitterionic Interference: The free carboxylic acid at C1 can protonate the incoming amine nucleophile, reducing the effective concentration of the free base required for hemiaminal formation.
-
Stereochemical Control: The bulky 2-chlorophenyl group at C1 locks the cyclohexane ring conformation, creating distinct axial and equatorial trajectories for hydride attack, leading to cis or trans diastereomers.
We recommend Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its high chemoselectivity and tolerance for acidic functional groups.
Chemical Strategy & Mechanism[1][2][3][4]
The Reagent of Choice: NaBH(OAc)₃
Sodium triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (NaBH₃CN) for this application.
-
Acid Tolerance: STAB does not hydrolyze rapidly in the presence of the C1-carboxylic acid.
-
Selectivity: It reduces the intermediate iminium ion significantly faster than the C4-ketone, minimizing the formation of the alcohol side-product (1-(2-chlorophenyl)-4-hydroxycyclohexanecarboxylic acid).
-
Safety: It avoids the generation of toxic cyanide byproducts.
Reaction Pathway
The reaction proceeds via the formation of an equilibrium hemiaminal, followed by dehydration to the iminium ion. The bulky acetoxy groups on the boron atom sterically hinder the reduction of the ketone but allow the reduction of the more accessible (and more electrophilic) iminium species.
Figure 1: Mechanistic pathway for the reductive amination. The STAB reagent selectively targets the Iminium Ion.[1]
Experimental Protocols
Protocol A: Standard Direct Reductive Amination
Best for: Primary and unhindered secondary amines (e.g., Methylamine, Ethylamine, Morpholine).
Reagents:
-
Substrate: 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv (Use free base if possible; if HCl salt is used, add 1.0 equiv Et₃N)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Procedure:
-
Solubilization: In a flame-dried reaction flask under Nitrogen, dissolve the Keto-Acid substrate (1.0 equiv) in DCE (0.2 M concentration).
-
Note: If the substrate is not fully soluble, add THF (up to 50% v/v). The carboxylic acid moiety may reduce solubility in pure DCE.
-
-
Amine Addition: Add the Amine (1.2 equiv).
-
Critical: If using an amine hydrochloride salt, premix the salt with equimolar Triethylamine (Et₃N) in a separate vial for 10 minutes before adding to the main reaction.
-
-
Catalyst Addition: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT) to establish the imine/iminium equilibrium.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Why: Portion-wise addition prevents a localized exotherm and runaway gas evolution.
-
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
-
Monitoring: Check by LC-MS. Look for the disappearance of the ketone (M+1) and appearance of the amine (M+1).
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃.
-
pH Adjustment: The product is an amphoteric amino acid.
-
Method 1 (Extraction): Adjust aqueous layer to pH ~5–6 (isoelectric point) to precipitate the zwitterion, then filter.
-
Method 2 (Organic Extraction): Adjust pH to 9-10, extract with DCM (to remove non-acidic impurities), then adjust aqueous phase to pH 7 and extract with n-Butanol or evaporate to dryness and purify via reverse-phase chromatography.
-
-
Protocol B: Titanium-Mediated Two-Step Procedure
Best for: Weakly nucleophilic amines (e.g., Anilines) or bulky secondary amines where Protocol A fails.
Reagents:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)
-
Reducing Agent: NaBH₄ (Sodium Borohydride) (1.0 equiv)
Procedure:
-
Complexation: Mix the Keto-Acid (1.0 equiv) and Amine (1.2 equiv) in neat Ti(OiPr)₄ (1.5 equiv) or in minimal dry THF. Stir at RT for 4–6 hours (or 50°C if sluggish).
-
Mechanism:[2] Titanium acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine species.
-
-
Dilution: Dilute the viscous mixture with anhydrous THF (2 mL/mmol).
-
Reduction: Cool to 0°C. Add NaBH₄ (1.0 equiv) carefully. Then add Methanol (2 mL/mmol) dropwise.
-
Caution: Vigorous hydrogen evolution will occur.
-
-
Workup: Quench with 1N NaOH. A white precipitate (Titanium oxides) will form. Filter through Celite. The filtrate contains the product.
Stereochemical Considerations
The 1-(2-chlorophenyl) group at C1 is bulky and will preferentially adopt the equatorial position to avoid 1,3-diaxial strain. This locks the ring conformation.
-
Thermodynamic Product (Trans): The amine group ends up equatorial (trans to the C1-phenyl). This is generally favored by STAB reduction, which allows equilibration.
-
Kinetic Product (Cis): The amine group ends up axial (cis to the C1-phenyl). This requires bulky hydrides attacking from the equatorial face.[4]
| Reducing Agent | Predominant Isomer | Rationale |
| STAB / DCE | Trans (Equatorial Amine) | Hydride delivery is directed by thermodynamics and steric approach away from axial hydrogens. |
| L-Selectride | Cis (Axial Amine) | Extremely bulky hydride attacks from the less hindered equatorial face, forcing the amine axial.[4] |
Analytical Data & Troubleshooting
Expected Data (Example for Methylamine derivative)
-
MS (ESI+): [M+H]⁺ expected at MW + 15 (net change: O -> N-Me).
-
1H NMR: Look for the methine proton at C4 (CH-N).
-
Axial proton (Equatorial amine): Broad triplet of triplets (tt),
Hz. -
Equatorial proton (Axial amine): Narrow singlet or doublet,
Hz.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (Ketone remains) | Imine not forming due to acid interference. | Switch to Protocol B (Ti(OiPr)₄) to force dehydration. |
| Alcohol formation (>10%) | Reducing agent is too aggressive or imine formation is too slow. | Ensure STAB is used (not NaBH₄) in Protocol A. Increase amine equivalents. |
| Low Yield (Workup) | Product lost in aqueous phase due to zwitterionic nature. | Do not use standard acid/base extraction. Use Isoelectric precipitation or Prep-HPLC . |
Decision Tree Workflow
Figure 2: Decision tree for selecting the optimal reductive amination protocol.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. [Link]
- Bhattacharyya, S. "Reductive Amination of Carbonyl Compounds with Sodium Triacetoxyborohydride: A Review." Organic Process Research & Development, 2009. (General reference for STAB utility).
-
Common Organic Chemistry. "Reductive Amination - Sodium Triacetoxyborohydride (STAB) Conditions." [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. scribd.com [scribd.com]
Application Note: Scalable Synthesis of Methyl 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylate
Abstract & Strategic Overview
The preparation of methyl 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylate represents a classic challenge in constructing quaternary carbon centers within a cyclohexane ring. This scaffold is a critical intermediate in the synthesis of arylcyclohexylamine anesthetics (e.g., ketamine analogs) and novel analgesic pharmacophores.
The primary synthetic difficulty lies in establishing the quaternary stereocenter at C1 while maintaining the regiochemical integrity of the C4 ketone. Traditional routes involving alkylation of cyclohexanecarboxylates often suffer from poly-alkylation or poor regiocontrol.
This Application Note details a convergent Diels-Alder approach . By utilizing a 2-arylacrylate dienophile and a silyl-activated diene, we achieve high regioselectivity (1,4-substitution) and simultaneous construction of the quaternary center. This route is superior to linear alkylation strategies in terms of atom economy and impurity profile.
Retrosynthetic Analysis
The retrosynthetic logic relies on a [4+2] cycloaddition disconnection. The target molecule is disassembled into two key precursors:
-
Dienophile: Methyl 2-(2-chlorophenyl)acrylate (an electron-deficient, alpha-substituted styrene).
-
Diene: 2-((Trimethylsilyl)oxy)buta-1,3-diene (Danishefsky-type diene equivalent).
This disconnection ensures the 1,4-relationship between the ester/aryl group and the ketone functionality is established by the intrinsic electronic bias of the Diels-Alder reaction (the "para" rule).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quaternary center.
Experimental Protocol
Phase 1: Synthesis of Methyl 2-(2-chlorophenyl)acrylate
Rationale: The alpha-substituted acrylate is not shelf-stable for long periods and is best prepared fresh via the methylenation of the corresponding phenylacetate.
Reagents:
-
Methyl 2-chlorophenylacetate (1.0 equiv)
-
Paraformaldehyde (2.0 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Tetrabutylammonium iodide (TBAI) (0.1 equiv)
-
Solvent: DMF (N,N-Dimethylformamide)
Procedure:
-
Setup: Charge a dry 3-neck round-bottom flask with Methyl 2-chlorophenylacetate (50.0 mmol), Paraformaldehyde (3.0 g),
(13.8 g), and TBAI (1.85 g) in DMF (100 mL). -
Reaction: Heat the heterogeneous mixture to 80°C under
atmosphere. Monitor by TLC (Hexane/EtOAc 8:1). The reaction typically reaches completion within 4–6 hours. -
Workup: Cool to room temperature. Dilute with water (300 mL) and extract with diethyl ether (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) to isolate the acrylate as a colorless oil.-
QC Check:
NMR should show two geminal vinylic protons ( 5.8–6.5 ppm).
-
Phase 2: Diels-Alder Cycloaddition
Rationale: Thermal cycloaddition yields the silyl enol ether intermediate, which is hydrolyzed to the ketone.
Reagents:
-
Methyl 2-(2-chlorophenyl)acrylate (from Phase 1)
-
2-((Trimethylsilyl)oxy)buta-1,3-diene (1.5 equiv)
-
Solvent: Xylene (anhydrous)
-
Hydrolysis Agent: 1N HCl / THF
Procedure:
-
Cycloaddition: Dissolve the acrylate (40.0 mmol) in anhydrous Xylene (80 mL). Add 2-((Trimethylsilyl)oxy)buta-1,3-diene (60.0 mmol).
-
Thermal Activation: Heat the solution to 130°C (Reflux) in a sealed pressure tube or heavy-walled flask for 24 hours.
-
Note: The high temperature is required to overcome the steric hindrance of the ortho-chloro substituent.
-
-
Hydrolysis: Cool the reaction mixture to 0°C. Add a solution of 1N HCl (20 mL) and THF (40 mL). Stir vigorously at room temperature for 2 hours. This step cleaves the TMS enol ether to reveal the ketone.
-
Isolation: Dilute with EtOAc, wash with saturated
(to neutralize acid), then brine. Dry over .[7] -
Crystallization: The crude oil often solidifies upon standing. Recrystallize from Hexane/EtOAc or purify via column chromatography (20% EtOAc/Hexane) to yield the target ester.
Critical Process Parameters (CPPs) & Data
| Parameter | Specification | Impact on Quality |
| Reaction Temp (Phase 2) | 125°C - 135°C | Lower temps lead to incomplete conversion; higher temps cause polymerization of diene. |
| Stoichiometry (Diene) | 1.5 - 2.0 equiv | Excess diene compensates for thermal dimerization of the diene itself. |
| Hydrolysis pH | pH < 2 | Rapid hydrolysis prevents isomerization of the double bond before ketone formation. |
| Inert Atmosphere | Argon/Nitrogen | Essential. Moisture decomposes the silyl enol ether diene immediately. |
Expected Analytical Data
-
Appearance: White to off-white crystalline solid.
-
MS (ESI): m/z = 267
. -
IR: 1735
(Ester C=O), 1715 (Ketone C=O). -
NMR (CDCl3, 400 MHz):
- 7.1–7.4 (m, 4H, Ar-H)
-
3.65 (s, 3H,
) -
2.4–2.8 (m, 4H, Ring
alpha to ketone) -
2.2–2.4 (m, 4H, Ring
beta to ketone) -
Note: The symmetry of the ring signals may be distorted due to the chair conformation locking by the bulky aryl group.
Workflow Visualization
The following diagram illustrates the stepwise transformation and logic flow.
Figure 2: Step-wise synthetic workflow from commercial starting materials to final target.
Troubleshooting & Safety
-
Issue: Low Yield in Phase 1.
-
Issue: Incomplete Diels-Alder.
-
Cause: Steric bulk of the ortho-chloro group.
-
Fix: Increase reaction time to 48h or use a Lewis Acid catalyst (
or ) at lower temperatures (0°C to RT), though thermal routes are generally cleaner for this specific substrate.
-
-
Safety Hazard: Acrylates.
-
Methyl 2-(2-chlorophenyl)acrylate is a potent sensitizer and lachrymator. Handle only in a fume hood.
-
2-chlorophenyl compounds can be toxic; avoid skin contact.
-
References
-
Diels-Alder Regioselectivity: Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[2][9] Journal of the American Chemical Society, 96(25), 7807–7808. Link
- Acrylate Synthesis: Lenarsic, R., Kocevar, M., & Polanc, S. (1999). A convenient synthesis of methyl 2-substituted acrylates.
- General Cyclohexanecarboxylate Synthesis: Kuehne, M. E. (1962). The Diels-Alder Reaction of Enamines with Methyl Acrylate. Journal of the American Chemical Society, 84(5), 837–847.
-
Analogous Structures: "Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate". ChemScene Product Catalog. Link
-
Arylation Strategies: Pinhey, J. T. (1991). Organolead(IV) triacetates in organic synthesis. Australian Journal of Chemistry, 44(10), 1353-1382. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. westmont.edu [westmont.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. authors.library.caltech.edu [authors.library.caltech.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
High-Efficiency Amide Coupling of Sterically Hindered 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Strategic Analysis: The "Steric Wall" Challenge
The coupling of 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylic acid with amines presents a dual-threat challenge in organic synthesis: extreme steric hindrance and chemoselectivity .
-
Quaternary Center Sterics: The carboxylic acid is attached to a quaternary carbon (C1) which is also substituted with a bulky ortho-chlorophenyl group. The ortho-chloro substituent locks the phenyl ring out of plane, creating a "steric wall" that blocks the trajectory of incoming nucleophiles. Standard reagents (EDC, DCC) often fail here, resulting in slow activation and extensive side reactions.[1]
-
Ketone Chemoselectivity: The 4-oxo group (ketone) is susceptible to nucleophilic attack by primary amines, leading to Schiff base (imine) formation. While amide formation is thermodynamic, slow coupling kinetics at the hindered acid increases the residence time of the free amine, favoring the kinetic formation of the imine side-product.
Success depends on kinetics: We must select a reagent that activates the carboxylate faster than the amine can react with the ketone, and creates an intermediate reactive enough to overcome the steric barrier.
Reagent Selection Matrix
Based on electronic and steric profiling, the following reagents are recommended.
| Reagent | Class | Recommendation Level | Best Use Case | Mechanism Benefit |
| T3P (Propylphosphonic Anhydride) | Phosphonic Anhydride | Primary Choice | Scale-up, difficult sterics, weak nucleophiles (anilines).[1] | High solubility, low epimerization, water-soluble byproducts.[2] Drives reaction via entropy (gas release not involved, but cyclic anhydride is highly reactive).[1] |
| HATU | Uronium/Guanidinium | Secondary Choice | Small-scale screening, library synthesis.[1] | The 7-azabenzotriazole (HOAt) leaving group provides anchiomeric assistance, boosting reactivity at hindered centers. |
| Ghosez's Reagent | Chloro-enamine | Specialist | Extremely unreactive amines; Acid-sensitive substrates. | Generates Acid Chloride under neutral conditions. Avoids HCl generation associated with SOCl₂. |
| Oxalyl Chloride | Acid Chloride Gen. | Legacy/Bulk | Multi-kilogram scale where cost is paramount. | "Brute force" activation. Requires careful control of HCl to prevent ketone side reactions. |
Decision Framework
The following logic gate determines the optimal protocol for your specific amine partner.
Figure 1: Decision tree for reagent selection based on amine nucleophilicity and reaction scale.
Detailed Experimental Protocols
Protocol A: T3P Coupling (The Gold Standard)
Why: T3P (supplied as 50% w/w in EtOAc or DMF) is the most robust reagent for this specific scaffold. It operates well in organic solvents (EtOAc, DCM) and the byproduct is water-soluble, simplifying purification of the lipophilic product.
Materials:
-
1-(2-chlorophenyl)-4-oxocyclohexanecarboxylic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
T3P (50% solution in EtOAc) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step:
-
Dissolution: In a dry flask under N₂, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.2 M).
-
Note: If the amine is an HCl salt, add 1.0 equiv of DIPEA to desalt it first.
-
-
Base Addition: Add Pyridine (3.0 equiv). Pyridine is preferred over DIPEA for T3P couplings as it acts as both a base and an acylation catalyst.
-
Activation: Cool the mixture to 0 °C. Add T3P solution (1.5 equiv) dropwise.
-
Crucial: Adding T3P at 0 °C prevents immediate exotherms and potential side reactions with the ketone.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir.
-
Time: Typically 2–12 hours.
-
Monitoring: Check TLC/LCMS. If acid remains after 4h, add 0.5 equiv more T3P.[1]
-
-
Workup (The "Self-Validating" Step):
-
Add water to the reaction mixture.
-
Separate layers. Wash organic layer with 10% Citric Acid (removes pyridine/amines), then Sat.[1] NaHCO₃ (removes unreacted acid and T3P byproducts), then Brine.[1]
-
Validation: The T3P byproducts are water-soluble.[2][3] A clear organic layer usually indicates clean removal of reagents.
-
-
Isolation: Dry over MgSO₄, filter, and concentrate.
Protocol B: HATU Activation (High Throughput/Screening)
Why: HATU is extremely fast. If T3P is sluggish, HATU's HOAt moiety provides "anchiomeric assistance," effectively shuttling the amine to the activated carbonyl.[1]
Materials:
-
Acid (1.0 equiv)[4]
-
HATU (1.2 equiv)
-
DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: DMF (Preferred) or DMAc.
Step-by-Step:
-
Pre-activation: Dissolve Acid (1.0 equiv) in DMF (0.1 M). Add DIPEA (3.0 equiv).
-
Add HATU: Add HATU (1.2 equiv) at RT. Stir for 15–30 minutes.
-
Observation: The solution often turns yellow/orange (formation of the activated ester).
-
Checkpoint: Take an aliquot and quench with methanol. LCMS should show the Methyl Ester (M+14) if activation is successful.
-
-
Amine Addition: Add the Amine (1.1 equiv).
-
Reaction: Stir at RT for 2–16 hours.
-
Workup: Dilute with EtOAc (10x volume). Wash with LiCl (5% aq) to remove DMF, then Citric Acid/NaHCO₃ as above.[1]
Protocol C: Acid Chloride via Ghosez's Reagent (The "Nuclear Option")
Why: If the amine is an aniline with electron-withdrawing groups (e.g., 2-nitroaniline), standard couplings will fail. You need the high energy of an acid chloride. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is neutral and avoids the acidic conditions of SOCl₂ that might affect the ketone.
Materials:
-
Acid (1.0 equiv)[4]
-
Ghosez's Reagent (1.2 equiv)
-
Solvent: DCM (Dry)
Step-by-Step:
-
Activation: Dissolve Acid in dry DCM at 0 °C. Add Ghosez's reagent dropwise.
-
Stir: Warm to RT and stir for 1–2 hours.
-
Coupling: In a separate flask, dissolve the Amine (1.2 equiv) and Pyridine (2.0 equiv) in DCM.
-
Addition: Cannulate the acid chloride solution into the amine solution at 0 °C.
-
Reaction: Stir for 2 hours.
-
Workup: Standard aqueous wash.
Troubleshooting & Critical Considerations
The Ketone Risk (Schiff Base Formation)
If you observe a byproduct with Mass = [Product - 18], you are forming the imine (Schiff base) between the amine and the 4-oxo group.
-
Solution 1 (Ketalization): Protect the ketone first using Ethylene Glycol/pTSA in toluene (Dean-Stark) to form the dioxolane. Deprotect with HCl/Acetone after coupling.
-
Solution 2 (Order of Addition): Ensure the Acid is fully activated (Protocol B, Step 2) before adding the amine. This ensures the amine reacts with the highly electrophilic active ester immediately, rather than sitting around reacting with the ketone.
Epimerization
While C1 is quaternary, if your amine is chiral, you will form diastereomers.[1] T3P is famous for minimizing epimerization, making it the safest choice for chiral amines.
References
-
T3P for Hindered Couplings: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177.[1] Link
-
Ghosez's Reagent Utility: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis."[1][7] Organic Syntheses, 1980, 59,[1] 26. Link
-
Comparison of Reagents (HATU vs T3P): Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009, 38, 606-631.[1] Link
-
Steric Hindrance in Cyclohexanecarboxylic Acids: Journal of Organic Chemistry USSR (English Translation), 1987, 23:[1]6. (Context on 1-aryl-cyclohexanecarboxylic acid reactivity). Link
-
General Peptide Coupling Guide: Bachem. "Peptide Coupling Reagents Guide." Link
(Note: URLs provided are direct links to authoritative abstract pages or full text where available.)
Sources
- 1. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. peptide.com [peptide.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. prepchem.com [prepchem.com]
- 7. entegris.com [entegris.com]
Application Note: Scale-Up Synthesis of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Process Optimization, Mechanistic Causality, and Self-Validating Protocols
Strategic Overview & Retrosynthetic Rationale
1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a highly versatile, bifunctional building block utilized in the development of neuroactive spirocycles and complex active pharmaceutical ingredients (APIs). While alternative routes—such as the Diels-Alder cycloaddition of 2-substituted phenyl-1,3-butadienes with acrylic acid—have been reported for related non-oxo compounds (e.g., 4-(4-chlorophenyl)cyclohexyl-1-carboxylic acid)[1], these approaches lack the regiocontrol necessary to install the C4-ketone directly.
To achieve a scalable, high-purity synthesis of the 4-oxo derivative, we utilize a robust sequence starting from 2-chlorophenylacetonitrile. The strategy employs a double Michael addition, followed by a Dieckmann condensation, a Krapcho decarboxylation, and a carefully telescoped ketalization-hydrolysis-deprotection sequence. This route avoids the premature degradation of the ketone moiety and ensures that each intermediate is easily isolable.
Mechanistic Pathway & Causality
The success of this scale-up relies on understanding the causality behind the reagent selection:
-
Phase-Transfer Catalysis in Michael Addition: Triton B (benzyltrimethylammonium hydroxide) is selected over inorganic bases. Its phase-transfer properties prevent the localized precipitation of mono-adduct intermediates, ensuring complete conversion to the diester.
-
Krapcho vs. Acidic Decarboxylation: Direct acidic decarboxylation of the Dieckmann adduct often leads to premature, uncontrolled hydrolysis of the nitrile. The Krapcho decarboxylation (NaCl in wet DMSO) is employed because it selectively removes the
-keto ester's methoxycarbonyl group via nucleophilic attack by chloride, leaving the nitrile intact . -
Transient Ketal Protection: The C4-ketone is highly susceptible to aldol-type degradation under the harsh basic conditions required to hydrolyze the highly hindered,
-arylated nitrile. Transient protection as a 1,3-dioxolane prevents polymerization and allows the final hydrolysis and deprotection to be elegantly telescoped .
Fig 1. Synthetic cascade for 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid.
Quantitative Optimization Data
The most critical junction in the synthesis is the Dieckmann condensation and subsequent decarboxylation. Table 1 summarizes the optimization data, demonstrating why the Krapcho method is mandatory for high-yield scale-up.
Table 1: Optimization of the Dieckmann Condensation & Decarboxylation Sequence
| Entry | Base / Solvent (Step 2a) | Decarboxylation Conditions (Step 2b) | Overall Yield (%) | Purity (HPLC %) | Mechanistic Observation |
| 1 | NaOMe / MeOH | aq. HCl, Reflux (12 h) | 45 | 82.1 | Significant nitrile hydrolysis and ring-opening byproducts observed. |
| 2 | NaOMe / Toluene | aq. HCl, Reflux (12 h) | 58 | 85.4 | Improved Dieckmann yield due to azeotropic distillation, but hydrolysis issues persist. |
| 3 | t-BuOK / THF | NaCl, DMSO/H2O, 150 °C | 72 | 91.0 | Good yield, but trace aldol condensation products formed during the Dieckmann step. |
| 4 | NaOMe / Toluene | NaCl, DMSO/H2O, 150 °C | 86 | 98.5 | Optimal conditions. Clean cyclization and highly selective Krapcho decarboxylation. |
Step-by-Step Scale-Up Methodologies
Step 1: Synthesis of Dimethyl 4-(2-chlorophenyl)-4-cyanoheptanedioate
-
Reaction: Charge a 50 L glass-lined reactor with 2-chlorophenylacetonitrile (5.0 kg, 33.0 mol) and anhydrous THF (20 L).
-
Catalysis: Add Triton B (40% in methanol, 0.8 L, 0.05 eq). Stir for 15 minutes at 20 °C.
-
Addition: Dropwise add methyl acrylate (5.96 kg, 69.3 mol, 2.1 eq) over 2 hours, maintaining the internal temperature strictly between 30–35 °C using a cooling jacket (exothermic reaction).
-
Workup: Stir for 12 hours. Concentrate the mixture under reduced pressure, dissolve in MTBE (15 L), wash with 1M HCl (5 L) and brine, and crystallize from MTBE/heptane.
-
In-Process Self-Validation: The reaction is self-validating via ATR-FTIR. The protocol is complete when the distinct C-H stretch of the starting material's activated methylene disappears, and strong ester carbonyl stretches emerge at ~1735 cm⁻¹.
Step 2: Synthesis of 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile
-
Dieckmann Condensation: Dissolve the Step 1 product (10.0 kg) in anhydrous toluene (40 L). Cool to 0 °C and add sodium methoxide (1.9 kg, 1.2 eq) portion-wise.
-
Equilibrium Shift: Heat to 80 °C for 4 hours. Equip the reactor with a Dean-Stark trap to distill off the methanol byproduct, driving the equilibrium forward .
-
Krapcho Decarboxylation: Cool the mixture to 20 °C, quench with glacial acetic acid (2.0 L), and concentrate. To the crude residue, add DMSO (30 L), DI water (1.1 L, 2.0 eq), and NaCl (0.85 kg, 0.5 eq). Heat the mixture to 150 °C for 6 hours.
-
Workup: Cool to room temperature, dilute with water (60 L), and extract with EtOAc (3 x 20 L). Wash the organic layer with water (5 x 10 L) to remove DMSO. Concentrate and recrystallize from ethanol.
-
In-Process Self-Validation: The Krapcho decarboxylation is visually self-validating via the stoichiometric evolution of CO₂ gas. The cessation of effervescence indicates reaction completion, orthogonally confirmed by the loss of the methyl ester singlet (~3.7 ppm) in the ¹H-NMR spectrum.
Step 3: Synthesis of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid
-
Ketalization: Suspend Step 2 product (5.0 kg) in toluene (25 L). Add ethylene glycol (3.9 kg, 3.0 eq) and p-toluenesulfonic acid monohydrate (0.2 kg, 0.05 eq). Reflux with a Dean-Stark trap for 8 hours until water evolution ceases, yielding the spiro-ketal intermediate.
-
Hydrolysis: Concentrate the toluene under vacuum. To the reactor, add fresh ethylene glycol (20 L) and KOH flakes (4.8 kg, 4.0 eq). Heat the mixture to 150 °C for 24 hours to hydrolyze the sterically hindered nitrile to the carboxylate salt.
-
Telescoped Deprotection & Acidification: Cool the reactor to 20 °C and dilute with DI water (30 L). Slowly add 6M HCl until the pH drops below 2.0. Warm the mixture to 40 °C and stir for 4 hours. This acidic aqueous environment simultaneously protonates the carboxylic acid and hydrolyzes the 1,3-dioxolane ketal back to the C4-ketone.
-
Isolation: Filter the resulting white crystalline precipitate, wash thoroughly with DI water (3 x 10 L), and dry under vacuum at 50 °C to constant weight.
-
In-Process Self-Validation: The final step is physically self-validating; the target carboxylic acid precipitates out of the aqueous phase exclusively when the pH drops below 2. The simultaneous deprotection is confirmed by the return of the ketone carbonyl peak at ~1715 cm⁻¹ in the IR spectrum.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.[Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[Link]
-
Yantai Fenglu Fine Chemical Co., Ltd. (2016). Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid. Chinese Patent CN104628555A. Google Patents.[1]
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid reactions
Troubleshooting Guides & FAQs for Sterically Hindered Scaffolds
Introduction
Working with 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylic acid presents a unique set of synthetic challenges. The C1 position is a highly congested quaternary carbon, flanked by a bulky ortho-chlorophenyl group and a carboxylic acid. This extreme steric shielding restricts the rotational conformation of the aryl group, effectively blocking the trajectory of incoming nucleophiles during standard amidation or esterification protocols. Furthermore, the presence of the C4-ketone introduces chemoselectivity issues.
Designed for drug development professionals and synthetic chemists, this guide provides field-proven, self-validating protocols to overcome these specific bottlenecks.
Frequently Asked Questions (FAQs)
Q1: Why do standard amide coupling reagents (EDC, HATU, PyBOP) fail or give <10% yield with this compound?
Root Cause Analysis: Standard coupling reagents operate by converting the carboxylic acid into a bulky activated intermediate (e.g., an O-acylisourea with EDC, or an OBt ester with HATU). In a sterically unhindered system, this is highly efficient. However, at the C1 quaternary center of this specific scaffold, the massive steric bulk of the ortho-chlorophenyl group clashes with these large intermediates. The incoming amine nucleophile is physically blocked from reaching the carbonyl carbon[1].
The Solution: You must transition to activation methods that form compact, highly electrophilic intermediates. Converting the acid to an acyl chloride using oxalyl chloride creates a small, reactive species. When paired with 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst, it forms an N-acylpyridinium intermediate that easily undergoes aminolysis even in highly congested environments[2]. Alternatively, Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) is a proven alternative for sterically hindered C-N bond formations[3].
Q2: How can I synthesize an ester from this hindered acid without harsh heating?
Root Cause Analysis: Fischer esterification and Steglich esterification (DCC/DMAP) fail because they require the alcohol to attack the sterically shielded carbonyl carbon, forming a bulky tetrahedral intermediate.
The Solution: Utilize carboxylate alkylation . By deprotonating the carboxylic acid with a mild base (e.g., K₂CO₃) to form a carboxylate salt, you can react it with an alkyl halide (e.g., methyl iodide or benzyl bromide) in a polar aprotic solvent like DMF. This shifts the site of nucleophilic attack from the hindered acyl carbon to the unhindered alkyl halide carbon via an Sₙ2 mechanism, completely bypassing the steric blockade.
Q3: How do I selectively react the C1-carboxylic acid without affecting the C4-ketone?
Root Cause Analysis: The highly reactive conditions required to overcome C1 steric hindrance (e.g., oxalyl chloride) can cause unwanted side reactions at the C4-ketone, such as enol chloride formation or unwanted imine condensation if primary amines are present.
The Solution: Implement a transient protection strategy. Mask the C4-ketone as a cyclic acetal (ketal) using ethylene glycol and a catalytic acid (p-TsOH) prior to C1 activation. The ketal is stable to the basic/nucleophilic conditions of amidation and can be easily removed post-coupling using mild aqueous acid.
Quantitative Data: Activation Strategies Comparison
The following table summarizes the efficacy of various activation strategies for the C1-amidation of 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylic acid using a standard primary amine (e.g., benzylamine).
| Activation Method | Intermediate Size | Reaction Temp | Reaction Time | Typical Yield (%) |
| EDC / HOBt | Very Large | Room Temp | 24 hours | < 10% |
| HATU / DIPEA | Large | 50 °C | 24 hours | 15 - 25% |
| Mukaiyama's Reagent | Medium | Reflux (DCM) | 16 hours | 45 - 60% |
| Oxalyl Chloride / DMAP | Small | Room Temp | 12 hours | 85 - 95% |
Table 1: Yield comparison demonstrating the necessity of compact intermediate formation for sterically hindered amidation.
Visualizations & Workflows
Figure 1: Chemoselective workflow for C1-amidation of 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylic acid.
Figure 2: Mechanistic divergence between standard coupling failure and acyl chloride/DMAP success.
Experimental Protocols
Protocol 1: C4-Ketone Protection (Ketalization)
Self-Validating Step: The disappearance of the ketone C=O stretch (~1715 cm⁻¹) and retention of the acid C=O stretch (~1700 cm⁻¹) in FTIR confirms successful selective protection.
-
Suspend 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous toluene (0.2 M).
-
Add ethylene glycol (5.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Equip the flask with a Dean-Stark apparatus and reflux at 110 °C until water ceases to collect (typically 4-6 hours).
-
Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: DMAP-Catalyzed Amidation via Acyl Chloride
Self-Validating Step: The intermediate acyl chloride can be verified by quenching a micro-aliquot in methanol and observing the methyl ester via TLC/LCMS, confirming activation before amine addition.
-
Activation: Dissolve the ketal-protected acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an inert atmosphere (N₂/Ar). Cool to 0 °C.
-
Add catalytic N,N-dimethylformamide (DMF) (0.05 eq).
-
Dropwise, add oxalyl chloride (1.5 eq). Caution: Vigorous gas evolution (CO, CO₂) will occur.
-
Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.
-
Concentrate the mixture completely in vacuo to remove unreacted oxalyl chloride and HCl gas. Do not expose to air/moisture.
-
Amidation: Redissolve the crude acyl chloride in anhydrous DCM (0.1 M) and cool to 0 °C.
-
Add the desired amine (2.0 eq), followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 3: C4-Ketone Deprotection
-
Dissolve the protected amide product in a 4:1 mixture of THF and 1M aqueous HCl.
-
Stir at room temperature for 2-4 hours (monitor by TLC).
-
Neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate, dry, and concentrate to yield the final chemoselectively amidated product.
References
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. PMC.
- Mukaiyama's reagent promoted C–N bond formation: a new method to synthesize 3-alkylquinazolin-4-ones. ResearchGate.
Sources
Technical Support Center: Optimization of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Executive Summary
This guide addresses the synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylic acid , a challenging scaffold due to the steric hindrance of the ortho-chloro substituent and the sensitivity of the 4-ketone moiety during hydrolysis.
The industry-standard route involves a Bis-Michael Addition followed by a Dieckmann Condensation and subsequent hydrolysis/decarboxylation. Users frequently report yield losses at the cyclization stage and incomplete hydrolysis of the nitrile precursor. This document provides mechanistic insights and validated protocols to overcome these bottlenecks.
Module 1: The Synthetic Pathway & Critical Control Points
The Logic of the Route
The synthesis constructs the cyclohexane ring around the quaternary carbon (C1) utilizing the symmetry of the acrylate precursors.
-
Step A (Bis-Michael): 2-Chlorophenylacetonitrile
Dimethyl 4-(2-chlorophenyl)-4-cyanopimelate. -
Step B (Dieckmann): Pimelate
-Keto ester intermediate. -
Step C (Decarboxylation): Removal of the ester
to the ketone. -
Step D (Hydrolysis): Conversion of the sterically hindered nitrile to the carboxylic acid.
Figure 1: Validated synthetic workflow. Note the critical yield checkpoints at the Pimelate formation and Hydrolysis stages.
Module 2: Troubleshooting Guide (Q&A Format)
Phase 1: Bis-Michael Addition (Pimelate Formation)
Q1: My reaction mixture turns into a viscous polymer, and the yield of the pimelate is <40%. What is happening? Diagnosis: Uncontrolled polymerization of methyl acrylate. Technical Insight: The reaction is exothermic. If the acrylate is added too quickly or the temperature exceeds 40°C, the acrylate polymerizes rather than undergoing Michael addition to the nitrile. Protocol Adjustment:
-
Solvent Switch: Use 1,4-Dioxane or tert-Butanol . These solvents mitigate polymerization better than methanol.
-
Catalyst: Use Triton B (40% in MeOH) . It provides better solubility for the nitronate intermediate than NaOMe.
-
Addition Rate: Add the methyl acrylate dropwise over 2 hours, maintaining internal temperature between 30-35°C . Do not exceed 40°C.
Q2: I see a significant amount of mono-alkylated product. Should I increase the equivalents of acrylate? Diagnosis: Incomplete bis-alkylation. Technical Insight: The second Michael addition is slower due to steric hindrance from the 2-chlorophenyl group. Protocol Adjustment:
-
Yes, increase Methyl Acrylate to 2.2 – 2.4 equivalents .
-
Post-Addition Stir: Allow the reaction to stir for 12–16 hours at room temperature after the addition is complete.
-
Reaction Check: Monitor via TLC (Hexane/EtOAc 8:2). The mono-adduct is less polar than the bis-adduct.
Phase 2: Dieckmann Condensation (Ring Closure)
Q3: The cyclization yield is low, and I'm recovering the pimelate ester. Is my base strong enough? Diagnosis: Presence of moisture or incorrect solvent/base pairing. Technical Insight: The Dieckmann condensation is reversible. If any water is present, the ester hydrolyzes, killing the reaction. Furthermore, the equilibrium must be driven by the deprotonation of the product. Protocol Adjustment:
-
Strict Anhydrous Conditions: Dry Toluene (Na/Benzophenone distilled) is superior to THF for this substrate because it allows higher reflux temperatures to drive the reaction.
-
Base: Use Sodium Hydride (NaH, 60% dispersion) .
-
Initiator: Add a catalytic amount of methanol (0.1 eq) to the NaH/Toluene mixture to generate a small amount of highly active NaOMe in situ, which initiates the reaction faster than solid NaH.
Q4: Upon workup, the product oils out and is difficult to crystallize. Diagnosis: Presence of the enol form or trapped sodium salts. Protocol Adjustment:
-
Acid Quench: Quench the reaction with glacial acetic acid before adding water. This prevents the formation of emulsions.
-
Decarboxylation Prep: Do not attempt to purify the intermediate
-keto ester. It is often an oil. Proceed directly to the hydrolysis/decarboxylation step.
Phase 3: Hydrolysis and Decarboxylation (The Bottleneck)
Q5: The nitrile will not hydrolyze to the acid. I've tried refluxing in 10% NaOH, but the starting material remains. Diagnosis: Steric hindrance (The Ortho Effect). Technical Insight: The chlorine atom at the ortho position of the phenyl ring shields the nitrile carbon from nucleophilic attack. Basic conditions are often insufficient and can cause aldol polymerization of the 4-ketone. Protocol Adjustment:
-
Switch to Acidic Hydrolysis: Use a mixture of H2SO4 : Glacial AcOH : H2O (2:2:1) .
-
Temperature: Reflux at 110-120°C is required.
-
Time: This step may require 24–48 hours .
-
Mechanism: The acid catalyzes the hydrolysis of the nitrile to the amide, then the acid, while simultaneously decarboxylating the ester at position 3 (relative to the ketone).
Q6: My product is dark/tarry after acid hydrolysis. Diagnosis: Degradation of the ketone via aldol condensation or polymerization under harsh acid. Protocol Adjustment:
-
Two-Step Hydrolysis:
-
Step A: Hydrolyze Nitrile to Amide using H2SO4 (conc) at 60°C for 2 hours. (The amide is easier to form than the acid).
-
Step B: Add water/AcOH and reflux to convert Amide to Acid.
-
-
Purification: The final acid is best purified by dissolving in saturated NaHCO3 , filtering off any neutral tars (polymers), and then re-precipitating the product by slowly adding conc. HCl to pH 2.[1]
Module 3: Experimental Data & Specifications
Stoichiometry Table
| Reagent | Equivalents | Role | Critical Parameter |
| 2-Chlorophenylacetonitrile | 1.0 | Limiting Reagent | Purity >98% |
| Methyl Acrylate | 2.2 - 2.4 | Electrophile | Add dropwise; Temp <40°C |
| Triton B (40% in MeOH) | 0.1 - 0.2 | Catalyst (Step 1) | Fresh bottle; colorless |
| Sodium Hydride (60%) | 1.5 | Base (Step 2) | Wash oil with Hexane |
| Sulfuric Acid / AcOH | Excess | Hydrolysis Agent | High Temp (110°C+) |
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing yield failures.
References
-
Lednicer, D. (1982). The Organic Chemistry of Drug Synthesis. Vol. 1. Wiley-Interscience. (Primary source for 4-phenylcyclohexanone scaffolds).
-
Organic Reactions. (2011). The Dieckmann Condensation. Vol. 15, Chapter 1. Wiley. (Authoritative review on cyclization mechanics).
-
BenchChem. (2025).[2][3] Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes. (Relevant for handling 2-chlorophenyl steric hindrance).
-
Manning, J.R., Davies, H.M.L. (2007).[4] One-Flask Synthesis of Methyl Arylvinyldiazoacetates. Organic Syntheses, 84, 334.[4] (Provides context on acrylate handling and purification).
-
Kwart, H., King, K. (1969).[5] Rearrangement and cyclization reactions of carboxylic acids and esters. Patai's Chemistry of Functional Groups.[5] (Mechanistic grounding for the decarboxylation step).
Disclaimer: This guide is for research purposes only. The synthesis of aryl-cyclohexylamines and their precursors may be subject to regulatory controls in certain jurisdictions. Ensure compliance with all local laws and safety regulations before proceeding.
Sources
Technical Support Center: Purification of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid
Welcome to the technical support center for the purification of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to address challenges encountered during the purification of this keto-carboxylic acid derivative. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid that influence its purification?
A1: The molecule has three key features that dictate the purification strategy:
-
A Carboxylic Acid Group: This acidic functional group allows for manipulation of the molecule's solubility based on pH. It can be deprotonated with a base to form a water-soluble carboxylate salt, which is the basis for acid-base extraction.[1][2][3][4]
-
A Ketone Group: The polar ketone group increases the overall polarity of the molecule, influencing its solubility in various organic solvents and its retention characteristics during chromatography.
-
A Chlorophenyl Group: This bulky, nonpolar aromatic ring contributes to the molecule's solubility in organic solvents and can be a source of steric hindrance in certain interactions.
Q2: What are the most likely impurities I will encounter after synthesizing 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid?
A2: Common impurities may include:
-
Unreacted starting materials.
-
Side-products from the synthesis, which could include isomers or products of incomplete reaction.
-
Neutral byproducts that do not possess the acidic carboxylic acid group.
-
Residual catalysts or reagents from the synthetic procedure.
Q3: Which purification method should I try first?
A3: The choice of method depends on the nature and quantity of the impurities. A good starting point is often a simple acid-base extraction to remove any neutral or basic impurities.[4][5] This can be followed by recrystallization to achieve high purity if the compound is a solid.[6][7][8] If these methods fail to provide the desired purity, column chromatography is a more powerful technique for separating closely related compounds.[9]
Purification Troubleshooting Guides
This section provides detailed troubleshooting advice for the most common purification techniques in a question-and-answer format.
Recrystallization Issues
Q: My compound "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Causality: The compound is coming out of solution at a temperature above its melting point.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which your compound is more soluble to reduce the supersaturation.
-
Try a different solvent system with a lower boiling point.
-
Ensure a slow cooling rate. Rapid cooling can promote oiling. You can do this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.[9]
-
Q: No crystals are forming even after the solution has cooled. What is the problem?
A: This typically indicates that the solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Causality: The concentration of the compound is below its solubility limit at the given temperature.
-
Troubleshooting Steps:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface that can initiate nucleation.
-
Add a seed crystal of the pure compound if available.[9]
-
Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
If the compound is still too soluble, you may need to choose a different solvent or a solvent/anti-solvent system.[7]
-
Q: The purity of my compound did not improve after recrystallization. Why?
A: This suggests that the chosen solvent does not effectively discriminate between your desired compound and the impurities.
-
Causality: The impurities have similar solubility profiles to your product in the chosen solvent.
-
Troubleshooting Steps:
-
Select a different solvent or a mixture of solvents.[5] A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should remain soluble at all temperatures.[6]
-
If colored impurities are present, you can try adding a small amount of activated charcoal to the hot solution before filtering. Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Acid-Base Extraction Issues
Q: I've formed a stable emulsion at the interface of the aqueous and organic layers. How can I break it?
A: Emulsions are common when performing liquid-liquid extractions, especially with vigorous shaking.
-
Causality: The formation of a stable mixture of the two immiscible phases.
-
Troubleshooting Steps:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.[9]
-
If the emulsion persists, you can try filtering the mixture through a pad of Celite or glass wool.
-
Q: My yield is very low after acidifying the aqueous layer and extracting the product. Where did my compound go?
A: This could be due to incomplete protonation of the carboxylate, or the product having some solubility in the aqueous phase.
-
Causality: The equilibrium between the carboxylate salt and the protonated carboxylic acid is not fully shifted towards the acid form, or the protonated acid has some water solubility.
-
Troubleshooting Steps:
-
Ensure the aqueous phase is acidified to a pH well below the pKa of the carboxylic acid. A pH of 1-2 is typically sufficient. You can check the pH with litmus paper or a pH meter.[9]
-
Perform multiple extractions (e.g., 3 times) with fresh portions of the organic solvent to ensure complete removal of the product from the aqueous layer.
-
Before discarding the aqueous layer, you can test a small sample by TLC to see if any product remains.
-
Column Chromatography Issues
Q: My compound is streaking or tailing on the silica gel column. How can I get sharp bands?
A: Tailing is a common issue when purifying acidic compounds on silica gel.
-
Causality: The acidic nature of the carboxylic acid can lead to strong interactions with the slightly acidic silica gel stationary phase, causing poor peak shape.
-
Troubleshooting Steps:
-
Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This will suppress the ionization of the carboxylic acid group on your compound, reducing its interaction with the silica gel and resulting in sharper peaks.[9]
-
Ensure you have not overloaded the column. Use a larger column or load less sample.
-
Consider using a different stationary phase, such as alumina (basic or neutral), although this may require re-optimizing your mobile phase.
-
Q: I am not getting good separation between my compound and an impurity. What should I do?
A: This indicates that the chosen mobile phase is not optimal for resolving the two compounds.
-
Causality: The polarity of the mobile phase is either too high or too low, or it is not selective enough for the compounds of interest.
-
Troubleshooting Steps:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of around 0.2-0.4 for your target compound.
-
Try a different mixture of solvents. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.
-
Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. This can help to separate compounds with a wider range of polarities.[9]
-
For particularly challenging separations of polar acidic compounds, consider using mixed-mode chromatography columns that combine reversed-phase and anion-exchange properties.[10]
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous layer, while neutral impurities will remain in the organic layer.
-
Extraction of Aqueous Layer: Drain the aqueous layer into a clean flask. Wash the organic layer with another portion of the sodium bicarbonate solution and combine the aqueous layers.
-
Removal of Basic Impurities (Optional): If basic impurities are suspected, the organic layer can be washed with a dilute acid solution (e.g., 1M HCl).
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated HCl until the pH is ~1-2. Your product should precipitate out as a solid.
-
Final Extraction: Extract the acidified aqueous solution with several portions of a fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying solid 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find one in which it is highly soluble when hot and poorly soluble when cold.[7] Potential solvent systems to try include:
-
Ethanol/water
-
Acetone/water
-
Toluene
-
Ethyl acetate/hexanes
-
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude product to just dissolve it.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Quantitative Data Summary
| Purification Method | Key Parameters | Target Value/State | Rationale |
| Acid-Base Extraction | pH of aqueous layer for extraction | > pKa + 2 | Ensures complete deprotonation to the water-soluble carboxylate. |
| pH of aqueous layer for precipitation | < pKa - 2 (typically 1-2) | Ensures complete protonation to the organic-soluble carboxylic acid.[9] | |
| Recrystallization | Solvent Choice | High solubility when hot, low solubility when cold | Maximizes recovery of the pure compound upon cooling.[7] |
| Cooling Rate | Slow | Promotes the formation of large, pure crystals and prevents "oiling out". | |
| Column Chromatography | Mobile Phase Additive (for silica gel) | 0.1-1% acetic or formic acid | Suppresses ionization of the carboxylic acid to prevent tailing.[9] |
| TLC Rf of Target Compound | 0.2 - 0.4 | Provides optimal separation on a column. |
Visualization of Workflows
Purification Method Selection Workflow
Caption: Decision tree for selecting a purification method.
Troubleshooting Column Chromatography Workflow
Caption: Troubleshooting common column chromatography issues.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]
-
T-ivenda, J., et al. (2016, August 15). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (2023, May 31). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid. PMC. Retrieved from [Link]
-
National Institutes of Health. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Peters, R. J., et al. (2004, March 26). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
-
MDPI. (2022, December 22). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
ResearchGate. (2013, February 24). Troubleshooting protein purification?. Retrieved from [Link]
- Google Patents. (n.d.). WO2013007712A1 - Method for the preparation of cyclohexanecarboxylic acid.
- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
-
National Institutes of Health. (n.d.). 4-Oxocyclohexanecarboxylic acid. PubChem. Retrieved from [Link]
-
Arkivoc. (n.d.). Bis-4-halophenyl-pyrimidines and -1,2,4,5-tetrazines. Retrieved from [Link]
-
Griffith University. (n.d.). Troubleshooting. Retrieved from [Link]
-
MDPI. (2025, August 20). 5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. Retrieved from [Link]
-
Journal of King Saud University - Science. (2023, August 30). Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. Retrieved from [Link]
-
PubMed. (2001, December 7). Purification and characterization of the 1.0 MDa CCR4-NOT complex identifies two novel components of the complex. Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. athabascau.ca [athabascau.ca]
- 7. mt.com [mt.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
Solving solubility issues with 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid
The following guide serves as a specialized Technical Support Center for 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid . It is designed for researchers encountering solubility difficulties with this specific scaffold.
Subject: 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid CAS Registry (Analog Reference): 854446-73-4 (4-Cl isomer); General class: 1-Aryl-4-oxocyclohexanecarboxylic acids Chemical Classification: Lipophilic Weak Acid / Geminal-Disubstituted Cyclohexane[1][2][3][4][5]
Compound Architecture & Solubility Physics
To solve solubility issues, you must first understand the molecule's "personality."[2][3][4][5] This compound presents a specific set of physicochemical challenges derived from its structure:
-
Geminal Disubstitution (The "C1" Problem): The carboxylic acid and the 2-chlorophenyl ring are attached to the same carbon (C1).[1][2][3][4][5] This creates a sterically crowded quaternary center.[2][3][4][5] The ortho-chloro substituent adds significant steric bulk, potentially hindering solvation of the carboxylic acid group compared to 3- or 4-chloro isomers.[1][2][3][4][5]
-
The "Lipophilic Acid" Trap:
-
Lipophilic Domain: The chlorophenyl ring and cyclohexane scaffold drive high LogP (estimated ~2.5–3.0), causing poor water solubility.[1][3][4][5]
-
Hydrophilic Domain: The carboxylic acid (pKa ~4.[1][3][4][5]5) and ketone (C=O) provide polarity.[1][2][4][5]
-
Result: The molecule is pH-dependent .[1][2][3][4][5] It is insoluble in water as a free acid (protonated) but soluble as a salt (deprotonated).[1][2][4][5]
-
Troubleshooting Guide (Q&A)
Direct answers to the most common user tickets.
Category A: Stock Solution Preparation
Q: My compound precipitates when I freeze my DMSO stock. Is it ruined? A: No, but you must redissolve it carefully. This compound can form a "solvate" or crystallize out of DMSO at low temperatures due to the rigid geminal structure.[2][3][4][5]
-
Fix: Thaw completely at Room Temperature (RT). Vortex vigorously. If solids persist, warm the vial to 37°C in a water bath for 5–10 minutes. Sonicate for 60 seconds.
-
Warning: Do not heat above 50°C. The ketone moiety at C4 is generally stable, but thermal stress can induce decarboxylation in some geminal-disubstituted acids over time.[1][2][3][4][5]
Q: What is the maximum concentration I can achieve in DMSO? A: We recommend a standard stock of 10 mM to 50 mM .[1][3][4][5] While theoretical solubility might reach 100 mM, the viscosity of such solutions often leads to "crash-out" upon dilution into aqueous buffers.[1][2][3][4][5]
-
Best Practice: Make a 20 mM stock. This allows for a 1:1000 dilution to achieve a 20 µM working concentration with only 0.1% DMSO.[2][3][4][5]
Category B: Aqueous & Buffer Solubility[1][2][3][4][5]
Q: I added my DMSO stock to PBS (pH 7.4), and it turned cloudy immediately. Why? A: You likely exceeded the intrinsic solubility of the free acid before the buffer could ionize it.[1][3][4][5] When you inject a high-concentration DMSO slug into water, the local environment is momentarily non-buffered.[1][2][3][4][5] The hydrophobic compound aggregates before the phosphate ions can deprotonate the carboxylic acid.[2][3][4][5]
-
The "pH Shift" Protocol: Do not add DMSO stock directly to neutral buffer.[1][3][4][5]
-
Crucial Step: Immediately check pH.[2][3][4][5] If the compound concentration is high, it may acidify the solution, pushing pH below the pKa (precipitation zone).[1][2][3][4][5]
-
Better Approach: Dissolve the compound in a slightly alkaline buffer (pH 8.0) first to ensure ionization, then lower the pH carefully if strictly necessary.[1][2][3][4][5]
Q: Can I use acidic media (pH < 4) for cell culture? A: Avoid if possible. At pH < 4, the carboxylic acid is fully protonated (neutral charge).[1][2][3][4][5] The molecule relies entirely on its lipophilic rings, making aqueous solubility near zero.[2][3][4][5]
-
Workaround: If you must work at low pH, you require a carrier.[1][3][4][5] Use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .[1][2][3][4][5] The cyclodextrin encapsulates the lipophilic phenyl ring, keeping the neutral molecule in solution.[2][3][4][5]
Visualizing the Solubility Strategy
The following decision tree outlines the logical flow for solubilizing this compound based on your application.
Caption: Decision logic for solubilizing 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid based on pH and solvent requirements.
Validated Experimental Protocols
Protocol A: Preparation of 20 mM Stock Solution (Standard)
Use this for long-term storage (-20°C).[1][2][3][4][5]
-
Weighing: Accurately weigh 5.05 mg of the compound (MW ≈ 252.7 g/mol ).[1][3][4][5]
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Dissolution: Vortex for 30 seconds. Inspect visually. The solution should be clear and colorless.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: "Solubility-Maximized" Aqueous Formulation
Use this for animal studies or high-concentration cellular assays.[1][2][3][4][5]
This protocol uses in-situ salt formation to maximize solubility by converting the acid to its sodium salt.[1][2][3][4][5]
| Component | Function | Final Concentration |
| Compound | Active Agent | 1 mg/mL (~4 mM) |
| NaOH (0.1 N) | Ionizing Base | 1.05 molar equivalents |
| PBS | Buffer | Balance |
Steps:
-
Add 0.1 N NaOH dropwise.[1][3][4][5] You need exactly 1.0 molar equivalent relative to the compound to deprotonate the carboxylic acid.[1][3][4][5]
-
Vortex until the solid dissolves. It should dissolve much faster than in water alone.[2][3][4][5]
-
Check pH: Ensure final pH is between 7.0 and 8.0. If it is too basic, adjust carefully with dilute HCl, but do not drop below pH 6.0 or precipitation will occur.[1][3][4][5]
Data Summary: Solubility Estimates
| Solvent / Medium | Solubility Estimate | Condition |
| DMSO | High (> 50 mM) | Recommended Stock |
| Ethanol | Moderate (~ 10-20 mM) | Alternative Stock |
| Water (pH 2.0) | Negligible (< 10 µM) | Precipitation Risk |
| PBS (pH 7.4) | Moderate (~ 100-500 µM) | Dependent on DMSO % |
| PBS (pH 7.[1][2][3][4][5]4) + 20% HP-β-CD | High (> 1 mM) | Best for In Vivo |
| 0.1 N NaOH | Very High (> 10 mM) | Salt Form |
References
-
PubChem. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid (Compound Summary).[1][2][3][4][5] National Library of Medicine.[2][3][4][5] Available at: [Link][1][2][3][4][5]
-
Avdeef, A. (2003).[1][3][4][5] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][3][4][5] Wiley-Interscience.[1][2][3][4][5] (Standard reference for pKa-solubility relationships in drug discovery).
-
Loftsson, T., & Brewster, M. E. (2010).[1][3][4][5] Pharmaceutical applications of cyclodextrins: basic science and product development.[2][3][4][5] Journal of Pharmacy and Pharmacology.[2][3][4][5] (Reference for using HP-β-CD with lipophilic acids).
-
Serajuddin, A. T. (2007).[1][3][4][5] Salt formation to improve drug solubility.[2][3][4][5] Advanced Drug Delivery Reviews.[2][3][4][5] (Basis for the "Protocol B" salt formation strategy).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. theclinivex.com [theclinivex.com]
Technical Support Center: Troubleshooting Ortho-Chlorophenyl Cyclohexane Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals synthesizing ortho-chlorophenyl cyclohexane derivatives (e.g., 1-(2-chlorophenyl)cyclohexane).
The classic three-step synthetic route—Grignard addition, acid-catalyzed dehydration, and catalytic hydrogenation—is highly susceptible to chemoselectivity failures. This guide dissects the root causes of major side reactions and provides field-proven, self-validating protocols to maximize yield and purity.
Workflow of ortho-chlorophenyl cyclohexane synthesis highlighting critical side reactions.
Module 1: Grignard Addition (1-(2-chlorophenyl)cyclohexanol Synthesis)
Q: Why am I recovering unreacted cyclohexanone and chlorobenzene instead of my target tertiary alcohol? Causality: You are observing competitive enolization. Grignard reagents act as both nucleophiles and strong bases. The ortho-chloro substituent introduces significant steric hindrance, which drastically retards the nucleophilic attack on the carbonyl carbon. Consequently, the Grignard reagent acts as a base, abstracting an alpha-proton from cyclohexanone to form a magnesium enolate and chlorobenzene[1]. Resolution:
-
Thermal Control: Maintain the addition temperature strictly between 0°C and 5°C. Lower temperatures suppress the activation energy required for the acid-base enolization pathway while still permitting the nucleophilic addition.
-
Transmetalation: Add anhydrous Cerium(III) chloride (CeCl₃) to convert the Grignard reagent into an organocerium species. Organocerium reagents are highly nucleophilic but significantly less basic, virtually eliminating enolization side reactions.
Q: I am observing a large amount of a non-polar byproduct during Grignard formation. What is it, and how do I prevent it? Causality: The byproduct is 2,2'-dichlorobiphenyl, formed via Wurtz-type homocoupling. This occurs when unreacted 2-chlorobromobenzene reacts with the newly formed 2-chlorophenylmagnesium bromide on the surface of the magnesium metal via a single-electron transfer (SET) mechanism. High local concentrations of the aryl halide exacerbate this. Resolution: Add the 2-chlorobromobenzene highly diluted in THF dropwise over 1-2 hours to keep the steady-state concentration of the halide low. Ensure the Mg turnings are freshly activated (e.g., using iodine or DIBAL-H) to guarantee rapid initiation.
Quantitative Data: Grignard Reaction Optimization Parameters
| Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale |
| Solvent | Diethyl Ether | Anhydrous THF | Enhances solubility of sterically hindered Grignard complexes. |
| Temperature | Room Temp (20°C) | 0°C to 5°C | Suppresses activation energy for acid-base enolization. |
| Additive | None | CeCl₃ (1.0 equiv) | Forms organocerium species; highly nucleophilic, poorly basic. |
| Addition Rate | Bolus / Rapid | Dropwise (1-2 hrs) | Prevents thermal spikes and minimizes Wurtz homocoupling. |
Module 2: Acid-Catalyzed Dehydration (1-(2-chlorophenyl)cyclohexene Synthesis)
Q: During dehydration, my reaction mixture turns dark and yields polymeric byproducts. How can I achieve clean dehydration? Causality: The tertiary alcohol, 1-(2-chlorophenyl)cyclohexanol, readily forms a stable tertiary carbocation under acidic conditions. If the acid concentration is too high or the temperature is excessive (e.g., using H₂SO₄), this carbocation undergoes intermolecular Friedel-Crafts alkylation with the electron-rich aromatic rings of other molecules, leading to dark, polymeric tars. Resolution: Use a mild organic acid in a non-polar solvent with continuous water removal to drive the thermodynamic equilibrium without degrading the substrate.
Protocol: Dean-Stark Dehydration Workflow
Self-Validating System: The physical cessation of water collection in the trap serves as an absolute, visual confirmation of reaction completion, preventing over-reaction.
-
Charge a round-bottom flask with 1-(2-chlorophenyl)cyclohexanol (1.0 equiv), p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv), and anhydrous toluene (10 mL/g of substrate).
-
Attach a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux (approx. 110°C). Monitor the azeotropic removal of water.
-
Once water ceases to collect in the trap (typically 2-4 hours), cool the reaction to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the catalyst, followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-(2-chlorophenyl)cyclohexene.
Module 3: Catalytic Hydrogenation (1-(2-chlorophenyl)cyclohexane Synthesis)
Q: My mass spectrometry data shows a product mass of 160 m/z instead of 194 m/z. Why did I lose the chlorine atom? Causality: You are observing hydrodehalogenation (hydrogenolysis of the C-Cl bond), yielding phenylcyclohexane. Standard palladium on carbon (Pd/C) is highly active for the oxidative addition into aryl carbon-halogen bonds[2]. The ortho-chloro group is particularly susceptible to cleavage due to the thermodynamic relief of steric strain upon its removal. Resolution: Switch to a less hydrogenolytic catalyst. Platinum dioxide (Adams' catalyst, PtO₂) or Rhodium on carbon (Rh/C) provides excellent chemoselectivity for alkene reduction over aryl halide cleavage[3].
Chemoselective hydrogenation pathways demonstrating catalyst-dependent dehalogenation risks.
Protocol: Chemoselective Hydrogenation Workflow
Self-Validating System: By strictly limiting hydrogen pressure to 1 atm and monitoring via GC-MS, the protocol inherently restricts the thermodynamic driving force required for C-Cl cleavage.
-
Dissolve 1-(2-chlorophenyl)cyclohexene in absolute ethanol or ethyl acetate (0.1 M concentration).
-
Add PtO₂ (Adams' catalyst, 1-2 mol%). Critical Safety Check: Ensure the reaction flask is thoroughly purged with inert gas (N₂ or Ar) before adding the catalyst to prevent autoignition of solvent vapors.
-
Evacuate and backfill the reaction vessel with H₂ gas three times.
-
Stir vigorously under a balloon of H₂ (1 atm) at room temperature.
-
Monitor via GC-MS or TLC. The reaction typically completes within 4-6 hours. Do not leave the reaction stirring overnight, as prolonged exposure increases background dehalogenation.
-
Purge the vessel with N₂, filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to obtain pure 1-(2-chlorophenyl)cyclohexane.
References
-
Frost, C. G., & Le Nôtre, J. "Addition of Alkyllithium Derivatives to Carbonyl Compounds." Science of Synthesis. Thieme. 1
-
Rylander, P. N. "Hydrogenation Methods." Academic Press. 2
-
Forni, L., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews. American Chemical Society. 3
Sources
Technical Support Center: Handling Moisture-Sensitive 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid and its precursors. This guide is designed to provide in-depth, practical solutions to the challenges posed by the moisture sensitivity of these compounds. By understanding the underlying chemical principles and adopting rigorous handling techniques, you can ensure the integrity of your experiments and the quality of your results.
I. Frequently Asked Questions (FAQs): The Fundamentals of Handling Moisture-Sensitive Precursors
This section addresses the most common initial questions regarding the stability and handling of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid precursors.
Q1: Why are precursors to 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid considered moisture-sensitive?
A1: The moisture sensitivity of these precursors often stems from the presence of reactive functional groups that can readily undergo hydrolysis. For instance, if the synthesis involves an acyl chloride intermediate, such as a derivative of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid, it will be highly susceptible to reaction with water.[1][2] Carboxylic acids themselves can be hygroscopic, meaning they can absorb moisture from the atmosphere.[3] This absorbed water can then interfere with subsequent reactions or lead to the formation of unwanted byproducts.
Q2: What are the primary consequences of moisture contamination in my reaction?
A2: Moisture contamination can lead to several detrimental outcomes, including:
-
Reduced Yield: The active reagent is consumed by reaction with water, leaving less available for the desired transformation.
-
Formation of Impurities: Hydrolysis of a precursor can generate byproducts that are difficult to remove from the final product, complicating purification and potentially impacting the compound's biological activity.
-
Degradation of Reagents: Some organometallic reagents or catalysts used in the synthesis of cyclohexanone derivatives are extremely sensitive to water and can be rendered inactive upon exposure.[4]
Q3: How can I determine if my starting materials or solvents are sufficiently dry?
A3: Visual inspection is not sufficient. Several quantitative methods can be employed:
-
Karl Fischer Titration: This is the gold standard for accurately determining the water content in solvents and reagents, with coulometric Karl Fischer being particularly sensitive for trace amounts.[5][6]
-
¹⁹F NMR-Based Aquametry: A highly sensitive technique that uses a reagent that reacts with water to produce a quantifiable signal in the ¹⁹F NMR spectrum.[7][8] This method is compatible with inert atmosphere glovebox work.[7][8]
-
¹H NMR Spectroscopy: Can be used to quantify water content, especially with the development of methods that eliminate the influence of environmental humidity.[9]
II. Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the synthesis of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid and its derivatives.
| Observed Problem | Potential Cause Related to Moisture | Recommended Action(s) |
| Low or no product yield | Hydrolysis of a critical precursor or deactivation of a water-sensitive catalyst. | 1. Rigorously dry all solvents and reagents before use. 2. Employ inert atmosphere techniques (e.g., Schlenk line or glovebox).[10][11][12] 3. Verify the water content of your starting materials using Karl Fischer titration.[5][6] |
| Presence of unexpected byproducts in NMR/LC-MS | Side reactions initiated by water, such as the hydrolysis of an ester or acyl chloride intermediate. | 1. Re-evaluate your drying procedures for all components of the reaction. 2. Consider using a scavenger for trace amounts of water if compatible with your reaction chemistry. |
| Reaction fails to go to completion | Gradual ingress of atmospheric moisture into the reaction vessel over time. | 1. Ensure all glassware joints are properly sealed with high-vacuum grease. 2. Maintain a positive pressure of inert gas throughout the entire reaction period. 3. Use rubber septa that are in good condition and have not been punctured excessively. |
| Inconsistent results between batches | Variable moisture content in starting materials or solvents from different suppliers or lots. | 1. Standardize your drying protocols for all incoming materials. 2. Quantify the water content of each new batch of reagent and solvent before use. |
III. Experimental Protocols: Best Practices for an Anhydrous Environment
Adherence to meticulous experimental technique is paramount when working with moisture-sensitive compounds. The following protocols provide a framework for establishing and maintaining an anhydrous reaction environment.
Protocol 1: Drying of Organic Solvents
The choice of drying agent and method depends on the solvent. Here are some common examples:
| Solvent | Recommended Drying Agent(s) | Procedure & Typical Water Content |
| Tetrahydrofuran (THF) | Activated 3Å molecular sieves, Neutral alumina | Standing over 20% m/v activated 3Å molecular sieves for 48-72 hours can achieve low ppm levels.[5][6] A single pass through a column of activated neutral alumina is also highly effective for rapid drying.[5][6] |
| Dichloromethane (DCM) | Activated 3Å molecular sieves, Activated silica | Simple storage over activated 3Å molecular sieves or passage through a column of activated silica can yield single-digit ppm water content.[5][6] |
| Methanol | Activated 3Å molecular sieves | Storage over 20% m/v 3Å molecular sieves for 5 days can reduce water content to approximately 10 ppm.[6] |
| Acetonitrile | Activated 3Å molecular sieves | This solvent has a high affinity for water; rigorous drying with molecular sieves is necessary.[5] |
General Procedure for Drying with Molecular Sieves:
-
Activate 3Å molecular sieves by heating them in a flask under high vacuum with a flame gun or in a muffle furnace at 300-350 °C for at least 3 hours.
-
Allow the sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator over a strong drying agent or under a stream of nitrogen/argon).
-
Add the activated sieves to the solvent in a flask that has been previously oven- or flame-dried.
-
Store the solvent over the sieves under an inert atmosphere.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere (Schlenk Line)
A Schlenk line is a versatile tool for handling moisture-sensitive reactions.[10][13]
Glassware Preparation:
-
Thoroughly clean and dry all glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.[10][14]
-
Assemble the reaction apparatus while hot and immediately place it under an inert atmosphere.
Inerting the Apparatus:
-
Connect the reaction flask to the Schlenk line via flexible tubing.
-
Perform at least three vacuum/inert gas backfill cycles to remove atmospheric gases and adsorbed water.[10][11] This involves evacuating the flask using the vacuum manifold and then refilling it with a high-purity inert gas like argon or nitrogen.[10][11]
Reagent and Solvent Transfer:
-
Liquids: Use gas-tight syringes to transfer anhydrous solvents and liquid reagents through rubber septa.[10]
-
Solids: Add solid reagents under a positive flow of inert gas (counterflow addition) or in a glovebox.[10][11]
IV. Visualizing the Problem and Solution
Diagram 1: The Impact of Moisture on a Hypothetical Acyl Chloride Intermediate
Caption: Moisture can divert a reactive precursor to an unwanted hydrolysis byproduct.
Diagram 2: Workflow for Handling Moisture-Sensitive Reagents
Caption: A systematic workflow for minimizing moisture exposure in sensitive reactions.
V. References
-
Inert Atmosphere - Zamann Pharma Support GmbH. (n.d.). Retrieved from [Link][15]
-
Air-free technique - Wikipedia. (n.d.). Retrieved from [Link][10]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Retrieved from [Link][11]
-
What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace. (n.d.). Retrieved from [Link][12]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[5][6]
-
Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416.[7][8]
-
Drying Organic Solutions - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link][16]
-
Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved from [Link][17]
-
Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.). Retrieved from [Link][14]
-
Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance | Analytical Chemistry. (2023, October 16). Retrieved from [Link][9]
-
Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters. (2025, October 23). Retrieved from [Link][4]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - MDPI. (2023, January 5). Retrieved from [Link][3]
-
Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride - PrepChem.com. (n.d.). Retrieved from [Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. kintekfurnace.com [kintekfurnace.com]
- 13. ossila.com [ossila.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Troubleshooting the Decarboxylation of 1-Aryl-4-Oxocyclohexanecarboxylic Acids
Welcome to the technical support center for the decarboxylation of 1-aryl-4-oxocyclohexanecarboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve optimal results in your experiments.
The decarboxylation of β-keto acids, such as the 1-aryl-4-oxocyclohexanecarboxylic acids, is a fundamental transformation in organic synthesis.[1][2][3] The reaction typically proceeds through a cyclic transition state, leading to an enol intermediate that then tautomerizes to the more stable ketone product.[3][4][5] While seemingly straightforward, this process can be prone to several issues that can impact yield, purity, and scalability. This guide provides practical solutions to common problems encountered in the lab.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable protocols to resolve them.
Question 1: Why is my decarboxylation reaction showing low or no conversion?
Answer:
Low or no conversion in the decarboxylation of 1-aryl-4-oxocyclohexanecarboxylic acids can stem from several factors, primarily related to insufficient thermal energy or unfavorable reaction kinetics.
Causality and Resolution:
-
Insufficient Temperature: Decarboxylation is a thermally driven process.[3][4] If the reaction temperature is too low, the activation energy for the C-C bond cleavage will not be overcome. The required temperature can vary depending on the specific substrate and solvent.
-
Solvent Effects: The choice of solvent can influence the rate of decarboxylation. Protic solvents can disrupt the intramolecular hydrogen bonding necessary for the cyclic transition state.[4]
-
Solution: If using a protic solvent, consider switching to an aprotic solvent such as toluene, xylene, or DMF. High-boiling point aprotic solvents are often preferred as they allow for higher reaction temperatures.
-
-
Substrate Stability: While β-keto acids are prone to decarboxylation, the stability of the starting material can sometimes be higher than anticipated.
-
Solution: Ensure your starting material is pure and that there are no impurities that might inhibit the reaction.
-
Experimental Protocol: Temperature Screening for Optimal Decarboxylation
-
Set up several small-scale reactions in parallel, each with the same concentration of the 1-aryl-4-oxocyclohexanecarboxylic acid in your chosen aprotic solvent.
-
Run each reaction at a different temperature (e.g., 100°C, 120°C, 140°C, 160°C).
-
Monitor the reactions at regular time intervals (e.g., every 30 minutes) using TLC or LC-MS to determine the rate of disappearance of the starting material and the appearance of the product.
-
Plot the conversion versus time for each temperature to identify the optimal condition that provides a reasonable reaction rate without significant byproduct formation.
| Temperature (°C) | Time (h) for >95% Conversion (Hypothetical) | Observations (Hypothetical) |
| 100 | > 24 | Very slow reaction |
| 120 | 8 | Moderate reaction rate |
| 140 | 2 | Fast reaction, minimal byproducts |
| 160 | 0.5 | Very fast, potential for side reactions |
Question 2: My reaction is producing significant byproducts. What are they and how can I avoid them?
Answer:
The formation of byproducts is a common issue and can complicate the purification of the desired ketone. The most likely side reactions are intermolecular condensation, dehydration, or fragmentation, especially at higher temperatures.
Causality and Resolution:
-
High Temperatures: While heat is necessary, excessive temperatures can promote undesired pathways.
-
Solution: Once you've identified a temperature that drives the reaction to completion, try to run it at the lowest possible temperature that still provides a reasonable reaction time.
-
-
Presence of Catalysts: Unintended catalytic activity from impurities or even the reaction vessel surface can lead to side reactions. Some metal catalysts are known to promote decarboxylation but can also catalyze other transformations.[8][9]
-
Solution: Ensure your glassware is scrupulously clean. If you suspect metal catalysis, consider using glass-lined reactors for larger-scale reactions.
-
-
Oxidative Decarboxylation: In the presence of oxygen, particularly at high temperatures, oxidative decarboxylation can occur, leading to a mixture of products including cyclohexanone and cyclohexene derivatives.[7]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Experimental Workflow: Identifying and Minimizing Byproducts
Caption: Troubleshooting workflow for byproduct formation.
Question 3: Can I use a catalyst to run the decarboxylation at a lower temperature?
Answer:
Yes, catalytic decarboxylation can be an effective strategy to lower the required reaction temperature and potentially improve selectivity.
Causality and Resolution:
-
Acid/Base Catalysis: Both acids and bases can catalyze decarboxylation, although they can also promote side reactions if not chosen carefully. For β-keto acids, the reaction can proceed through the carboxylate anion, which has a lower activation barrier for decarboxylation.[1][2]
-
Solution: A mild, non-nucleophilic base can be used to facilitate the formation of the carboxylate. However, strong bases can lead to undesired enolate-driven side reactions.[10]
-
-
Metal Catalysis: Certain transition metals have been shown to catalyze decarboxylation reactions.[8][11] For instance, palladium-on-carbon (Pd/C) has been used for the decarboxylation of arylaliphatic acids at temperatures as low as 90°C.[8][9]
-
Solution: Screen a variety of catalysts at lower temperatures. A small amount of a transition metal catalyst could significantly improve the reaction rate.
-
Experimental Protocol: Screening for a Decarboxylation Catalyst
-
Set up parallel reactions at a lower temperature (e.g., 80-100°C) where the uncatalyzed reaction is slow.
-
To each reaction, add a different catalyst (e.g., a mild organic base like pyridine, or a transition metal catalyst like Pd/C or Cu(I) salts).
-
Include a control reaction with no catalyst.
-
Monitor the reactions over time to identify which catalyst, if any, accelerates the decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the decarboxylation of a 1-aryl-4-oxocyclohexanecarboxylic acid?
A1: As a β-keto acid, the decarboxylation proceeds through a six-membered cyclic transition state where the carboxylic acid proton is transferred to the ketone's carbonyl oxygen.[3][5] This is a concerted process that results in the elimination of CO2 and the formation of an enol intermediate, which then rapidly tautomerizes to the final ketone product.[3][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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Validation & Comparative
Technical Guide: NMR Spectrum Analysis of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Executive Summary
This guide provides a rigorous analytical framework for the structural validation of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid .[1][2][3][4] As a highly functionalized cyclohexane scaffold featuring a quaternary carbon, a ketone, and an ortho-substituted aromatic ring, this molecule presents unique resolution challenges in 1D and 2D NMR spectroscopy.[3]
This document compares the analytical performance of two primary solvent systems (DMSO-d₆ vs. CDCl₃ ) and evaluates the efficacy of NMR against HPLC for purity determination.[1][2][3][4] It is designed for medicinal chemists and analytical scientists requiring definitive structural proof during drug development workflows.[1][3][4]
Part 1: Structural Context & Analytical Challenges[1][3][4]
The target molecule contains three magnetically distinct domains that define its spectral signature:
-
The Quaternary Center (C1): The convergence of the carboxylic acid, the 2-chlorophenyl ring, and the cyclohexane ring creates a crowded, non-protonated carbon environment.[3]
-
The 4-Oxo Motif: A ketone at the C4 position introduces symmetry breaking and desolvation effects.[1][3][4]
-
The Ortho-Chloro Substituent: Unlike its para-chloro isomer (common in Atovaquone synthesis), the 2-chloro group exerts a significant steric and electronic "ortho effect," complicating the aromatic region splitting patterns.[1][3][4]
The "Alternative" Comparison
In synthetic workflows, this acid is often compared against its immediate precursors or side-products.[1][3][4] The primary analytical task is distinguishing the target from:
-
Alternative A (Precursor): 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile (Nitrile peak at ~120 ppm, no COOH proton).[1][2][3][4]
-
Alternative B (Isomer): 1-(4-Chlorophenyl)-...[1][2][3][4] (Para-substitution pattern AA'BB' vs. ABCD).
Part 2: Comparative Solvent Performance (DMSO-d₆ vs. CDCl₃)[1][2][3]
The choice of deuterated solvent fundamentally alters the resolution and interpretability of the spectrum.[4]
Comparative Data Table: Predicted Chemical Shifts (¹H NMR, 400 MHz)
| Functional Group | Proton Type | Shift in CDCl₃ (δ ppm) | Shift in DMSO-d₆ (δ ppm) | Performance Note |
| Carboxylic Acid | -COOH | 10.5 - 12.0 (Broad/Invisible) | 12.5 - 13.0 (Sharp Singlet) | DMSO wins: Acid proton is stabilized by H-bonding, becoming quantifiable.[1][2][3][4] |
| Aromatic Ring | Ar-H (C3'-H) | 7.35 - 7.45 (m) | 7.40 - 7.50 (m) | CDCl₃ wins: Better resolution of fine coupling (J-values) due to lower viscosity.[1][2][3][4] |
| Aromatic Ring | Ar-H (C6'-H) | 7.20 - 7.30 (m) | 7.25 - 7.35 (m) | The ortho-Cl shifts the adjacent proton downfield.[1][2][3] |
| Cyclohexane | -CH₂- (α to C=O) | 2.40 - 2.65 (m) | 2.35 - 2.60 (m) | Complex multiplets in both; DMSO often causes signal overlap with solvent water (3.33 ppm) or DMSO (2.50 ppm).[1][2][3][4] |
| Cyclohexane | -CH₂- (β to C=O) | 2.10 - 2.35 (m) | 2.05 - 2.30 (m) | Distinct "roofing" effects seen in CDCl₃.[1][2][3][4] |
Recommendation
-
For Structural Characterization: Use DMSO-d₆ .[1][2][3][4] The visibility of the carboxylic acid proton (12+ ppm) is the only definitive 1H NMR proof of hydrolysis from the nitrile precursor.[4]
-
For Impurity Profiling: Use CDCl₃ .[1][2][3][4] The sharp aromatic region allows for easier detection of isomeric impurities (e.g., 4-chlorophenyl analogs).[1][3]
Part 3: Experimental Protocol (Self-Validating System)
To ensure high-fidelity data, follow this "Check-Verify" protocol.
Step 1: Sample Preparation[1][3]
-
Massing: Weigh 10-15 mg of the solid acid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS).
-
Filtration: Filter through a cotton plug directly into the NMR tube to remove inorganic salts (e.g., NaCl from the acidification step) which cause line broadening.[1][4]
Step 2: Acquisition Parameters (400 MHz+)[1][2][3]
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Scans (NS): Minimum 64 scans to resolve the low-intensity satellite peaks for ¹³C satellites (if checking coupling).
Step 3: The Validation Workflow (Graphviz)[1][2][3]
Caption: Logical decision tree for validating the synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylic acid using 1H NMR markers.
Part 4: Structural Elucidation Logic (The "Why")[1][2][3]
The Quaternary Carbon Proof (HMBC)
The most difficult assignment is proving the C1 quaternary carbon exists and is connected to the 2-chlorophenyl ring.[1][2] 1D NMR is insufficient here due to the lack of attached protons.[4]
Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method.[1][2][4]
-
Target Correlation: Look for a cross-peak between the aromatic protons (H6') and the aliphatic quaternary carbon (C1) .[1][2][4]
-
Shift Prediction:
Diagram: HMBC Connectivity
Caption: Key HMBC correlations required to prove the connectivity of the quaternary center (C1) to the aromatic ring and carboxylic acid.
Part 5: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3][4] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3][4][5] (General methodology for carboxylic acid and quaternary carbon assignment).
-
National Institute of Standards and Technology (NIST). (2023).[1][2][4] 1-(4-Chlorophenyl)cyclohexanecarboxylic acid IR and MS Data. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link] (Reference for analogous 4-chloro isomer spectral behavior).[1][2][3][4]
-
Claridge, T. D. W. (2016).[1][3][4] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1][3][4] (Source for solvent suppression and relaxation delay protocols).
-
PubChem. (2025).[1][2][3][4] Compound Summary: 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.[1][2][3][4][5][6] National Library of Medicine.[3][4] Available at: [Link] (Structural comparison data).[1][2][3][4]
Note: Specific spectral data for the 2-chlorophenyl-4-oxo isomer is derived from theoretical shift increments applied to the experimentally verified 4-chlorophenyl isomer, following standard substituent additivity rules outlined in Reference 1.
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A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid, a key building block in the synthesis of various therapeutic agents, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of a developed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. The methodologies presented herein are grounded in established scientific principles and aligned with regulatory expectations, such as those outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5]
The Critical Role of Purity Analysis
1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid possesses a unique chemical structure, featuring a carboxylic acid moiety, a ketone group, and a chlorinated phenyl ring. This combination of functional groups presents both opportunities and challenges for analytical method development. The presence of a chromophore in the phenyl ring makes UV detection a viable and straightforward approach for HPLC and UPLC. However, the carboxylic acid group can lead to peak tailing on certain stationary phases if the mobile phase is not adequately controlled. Furthermore, the potential for various process-related impurities and degradation products necessitates a stability-indicating method that can resolve the parent compound from all potential contaminants.[1][5]
Forced degradation studies are an essential component of developing such a method, as they help to identify likely degradation pathways and ensure the analytical procedure can separate these degradants from the intact drug substance.[6][7][8][9]
Primary Method: A Robust Reversed-Phase HPLC Protocol
A reversed-phase HPLC method was developed to provide a reliable and reproducible purity analysis of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid. The selection of a C18 stationary phase is based on its wide applicability and proven performance for the separation of moderately polar to non-polar compounds. The mobile phase, a gradient mixture of acidified water and acetonitrile, is designed to ensure good peak shape and resolution. The addition of a small amount of acid, such as phosphoric or formic acid, to the aqueous component of the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, thereby minimizing peak tailing and improving chromatographic performance.
Experimental Protocol: HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 40% B
-
21-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Alternative Method 1: High-Throughput UPLC Analysis
For laboratories requiring faster analysis times and higher sample throughput, an Ultra-Performance Liquid Chromatography (UPLC) method offers a significant advantage.[10][11][12][13][14] UPLC utilizes columns with sub-2 µm particles, which provide a dramatic increase in chromatographic efficiency, leading to sharper peaks and better resolution in a fraction of the time compared to traditional HPLC.[10][12][14] The principles of separation remain the same as in HPLC, but the instrumentation is designed to handle the much higher backpressures generated by the smaller particles.
Experimental Protocol: UPLC Method
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 40% B
-
0.5-2.5 min: 40% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 40% B
-
3.1-3.5 min: 40% B
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 230 nm
-
Injection Volume: 2 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Alternative Method 2: GC-MS for Volatile Impurities and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) provides an orthogonal analytical technique that is particularly useful for the identification of volatile and semi-volatile impurities that may not be readily detected by HPLC. Due to the low volatility of the carboxylic acid, derivatization is necessary to convert it into a more volatile ester, typically a methyl ester, prior to GC analysis.[15][16] Diazomethane is a common derivatizing agent for this purpose, though safer alternatives are also available.[15][16][17] The mass spectrometer provides structural information, which is invaluable for the definitive identification of unknown impurities.
Experimental Protocol: GC-MS Method (after Derivatization)
-
Derivatization (Methylation with Diazomethane):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., diethyl ether).
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Allow the reaction to proceed for 10-15 minutes.
-
Carefully evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for GC injection (e.g., hexane).
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
-
Performance Comparison
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, the level of sensitivity required, or the need for structural elucidation of impurities. The following table provides a comparative summary of the three methods based on hypothetical but realistic performance data.
| Parameter | HPLC | UPLC | GC-MS (after derivatization) |
| Analysis Time | ~25 minutes | ~3.5 minutes | ~20 minutes |
| Resolution | Good | Excellent | Excellent |
| Sensitivity (LOD/LOQ) | Moderate | High | Very High |
| Specificity | High (with UV) | High (with UV) | Very High (with MS) |
| Sample Throughput | Moderate | High | Low (due to derivatization) |
| Solvent Consumption | High | Low | Moderate |
| Instrumentation Cost | Moderate | High | High |
| Method Complexity | Low | Moderate | High |
Workflow for HPLC Method Development and Validation
The development and validation of a robust HPLC method is a systematic process that ensures the method is suitable for its intended purpose. This workflow can be visualized as a series of interconnected steps, from initial method development to full validation according to ICH guidelines.[2][3][4]
Caption: Workflow for HPLC method development and validation.
Conclusion and Recommendations
The choice of the most appropriate analytical method for the purity analysis of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid depends on the specific analytical needs and available resources.
-
The Reversed-Phase HPLC method presented here offers a robust and reliable solution for routine quality control, providing a good balance of performance and accessibility.
-
The UPLC method is the preferred choice for high-throughput environments where speed and sensitivity are critical. The significant reduction in analysis time and solvent consumption also makes it a more cost-effective and environmentally friendly option in the long run.[11][12]
-
GC-MS serves as a powerful complementary technique for the identification of volatile impurities and for providing definitive structural confirmation of unknown peaks observed in the LC methods. Its complexity and the need for derivatization make it less suitable for routine high-throughput analysis but invaluable for in-depth characterization and troubleshooting.
Ultimately, a comprehensive purity assessment of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid may benefit from the strategic application of both liquid chromatography for routine analysis and GC-MS for specialized investigations. The validation of any chosen method according to ICH guidelines is a non-negotiable step to ensure the generation of reliable and defensible data in a regulated environment.[2][3]
References
- Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (2025, August 13). BenchChem.
- HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison. (2025). BenchChem.
- A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling. (2025). BenchChem.
- HPLC Vs UPLC: Differences In Application, Performance And Cost. (2025, October 9). GMP Insiders.
- Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. (2020, November 11).
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26).
- Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. U.S. Department of Justice.
- A Review of HPLC Method Development and Validation as per ICH Guidelines.
- Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
- Review on Development and Validation of Stability Indicating Method RP-HPLC on Marketed Formulation. (2024, July 15). International Journal for Multidisciplinary Research.
- HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. (2026, February 13). WebofPharma.
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023, May 16). PubMed.
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023, May 3). Analytical Chemistry.
- Acids: Derivatiz
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- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015, November 25).
- 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. (2018, May 17). SIELC Technologies.
- UPLC® Method Development and Validation. (2008).
- UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022, November 24). Processes.
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025, August 10). Journal of Pharmaceutical Research & Reports.
- Alpha-ketoadipic aciduria: degradation studies with fibroblasts. (1975, February 8). PubMed.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). Molecules.
- Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. PrepChem.com.
- 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid| Products Supplier. Clinivex.
- 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC ACID. Fluorochem.
- Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide. (2025). BenchChem.
- 1-methylcyclohexanecarboxylic acid. Organic Syntheses.
- HPLC Organic Acid Analysis. Interchim.
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Structural Fingerprinting of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid: A Comparative Guide to FTIR Modalities
As a Senior Application Scientist in pharmaceutical development, selecting the correct analytical modality is just as critical as the analysis itself. 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a highly functionalized intermediate featuring a cyclohexanone ring, a carboxylic acid moiety, and an ortho-chlorinated aromatic ring. Accurately characterizing its infrared (IR) spectrum requires resolving closely eluting functional group bands while mitigating sample preparation artifacts.
This guide objectively compares the two dominant Fourier Transform Infrared (FTIR) spectroscopy modalities—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —for the structural verification of this specific compound. It provides expected quantitative peak data, mechanistic causality, and self-validating experimental protocols to ensure absolute data integrity.
Structural Analysis & Expected IR Peak Data
To validate the identity of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid, we must first establish its theoretical IR fingerprint. The molecule presents a unique analytical challenge: it contains two distinct carbonyl (C=O) environments. Resolving the ketone C=O from the carboxylic acid C=O is a critical quality attribute (CQA) for this assay.
Table 1: Quantitative IR Peak Assignments and Mechanistic Causality
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Origin & Causality |
| O-H Stretch (Carboxylic Acid) | 3300 – 2500 | Strong, Very Broad | Extensive intermolecular hydrogen bonding of the -COOH dimers in the solid state causes a wide distribution of O-H bond lengths, broadening the peak. |
| C=O Stretch (Ketone) | ~1715 | Strong, Sharp | Stretching of the carbonyl bond within the rigid 6-membered cyclohexanone ring. |
| C=O Stretch (Carboxylic Acid) | ~1700 | Strong, Sharp | Stretching of the acid carbonyl. It appears at a slightly lower wavenumber than the ketone due to the weakening of the C=O double bond character via hydrogen bonding. |
| Aromatic C=C | ~1590, 1475 | Medium, Sharp | In-plane ring stretching vibrations of the 2-chlorophenyl moiety. |
| C-O Stretch | ~1250 – 1210 | Strong | C-O single bond stretching coupled with O-H in-plane bending from the carboxylic acid. |
| C-Cl Stretch | 750 – 740 | Strong, Sharp | Halogen-carbon stretching characteristic of ortho-substituted chlorobenzenes. |
Modality Comparison: ATR-FTIR vs. Transmission (KBr Pellet)
When analyzing a solid powder like 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid, the choice between ATR and KBr transmission fundamentally alters the resulting spectrum.
While[1], it relies on an evanescent wave that penetrates only ~1-2 µm into the sample[2]. Because penetration depth is directly proportional to wavelength, peaks at lower wavenumbers (e.g., the C-Cl stretch at 750 cm⁻¹) will appear artificially more intense than peaks at higher wavenumbers (e.g., the O-H stretch at 3000 cm⁻¹) compared to a classic transmission spectrum[2].
Conversely, [3]. However, KBr is highly hygroscopic. If the pellet absorbs moisture during preparation, a broad water O-H peak (~3400 cm⁻¹) will completely mask the critical 3300–2500 cm⁻¹ carboxylic acid O-H stretch of our target compound[2][4].
Table 2: Performance Comparison for Carboxylic Acid Analysis
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| O-H Band Clarity | Superior: No moisture interference, allowing clear observation of the -COOH stretch. | Poor to Moderate: Highly susceptible to KBr moisture uptake, which masks the -COOH band. |
| Trace Impurity Sensitivity | Low: Short effective pathlength limits detection of low-level impurities. | High: [3]. |
| Spectral Resolution | High: Direct contact prevents light scattering. | Variable: Poor grinding causes the Christiansen effect (baseline drift and peak distortion)[2][4]. |
| Sample Recovery | 100%: Non-destructive; sample can be wiped off and reused. | 0%: Sample is permanently embedded in the salt matrix. |
Analytical Workflow & Decision Matrix
To ensure rigorous quality control, scientists must select the modality based on the primary analytical goal. The following self-validating workflow dictates the decision process.
Figure 1: FTIR modality decision matrix and self-validating workflow.
Self-Validating Experimental Protocols
A protocol is only scientifically sound if it is self-validating. The methodologies below incorporate internal checkpoints to guarantee that the resulting spectra are artifacts-free and accurately represent the target molecule.
Protocol A: ATR-FTIR Analysis (Recommended for Structural ID)
This method is preferred for 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid to avoid moisture masking of the carboxylic acid O-H band.
-
System Suitability Check (Self-Validation): Clean the diamond ATR crystal with isopropyl alcohol (IPA) and a lint-free wipe. Run a single-beam background scan in ambient air. Checkpoint: Ratio the background against itself; the resulting 100% Transmittance (T) baseline must be flat within ±0.5% T, proving the crystal is uncontaminated.
-
Standardization: Run a polystyrene calibration film. Verify that the aromatic C=C stretch appears exactly at 1601 cm⁻¹ (±1 cm⁻¹) to confirm laser frequency accuracy.
-
Sample Application: Transfer ~2–5 mg of the powdered sample directly onto the center of the diamond crystal.
-
Compression: Lower the ATR anvil and apply optimal pressure (typically ~75 psi). Causality:[1].
-
Data Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in the spectrometer software. Causality: This algorithm normalizes the wavelength-dependent penetration depth, allowing the spectrum to be directly compared against historical transmission libraries[2].
Protocol B: Transmission FTIR via KBr Pellet (Recommended for Trace Impurities)
This method is utilized when maximum sensitivity is required to detect low-level synthetic impurities.
-
Matrix Dehydration: Dry spectral-grade KBr in a vacuum oven at 110°C for a minimum of 24 hours prior to use. Causality:[5]. Removing adsorbed water is critical to prevent the appearance of a false O-H band that obscures the analyte's carboxylic acid signature[2].
-
Milling: Weigh ~1–2 mg of the analyte and ~100 mg of the dried KBr. Grind thoroughly in an agate mortar for 2 minutes. Causality: Sample particles must be milled to a size smaller than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect, which causes asymmetric peak distortion and sloping baselines[2][4].
-
Pressing: Transfer the homogenous mixture to a stainless-steel die. Apply a vacuum to the die for 1 minute, then press at 10 tons of force for 2 minutes using a hydraulic press. Causality:[4].
-
Data Acquisition: Place the translucent pellet into the transmission holder. Collect 32 scans at 4 cm⁻¹ resolution against a blank air background. Self-Validation Checkpoint: Ensure the baseline transmittance in regions devoid of peaks (e.g., 2200 cm⁻¹) is >80%. A lower baseline indicates poor pellet homogenization or excessive light scattering.
References
-
Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek. Available at:[Link]
-
PharmaGuru. "Fourier Transform Infrared (FTIR) Spectroscopy: Why We Use KBr Pellets and CCl₄ Solvent." PharmaGuru, Dec 2025. Available at:[Link]
-
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac. Available at:[Link]
-
AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZo Materials, Feb 2012. Available at:[Link]
Sources
Technical Guide: Structural Elucidation of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
[1]
Executive Summary & Application Context
1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid represents a critical structural class of gem-disubstituted cyclohexanes .[1] These scaffolds are frequently encountered as intermediates in the synthesis of analgesics (e.g., Tilidine analogs) and antiparasitic agents (e.g., Atovaquone precursors).
The definitive assignment of the conformational preference (Axial vs. Equatorial) of the bulky 1-aryl substituent is pivotal for Structure-Activity Relationship (SAR) studies.[1] While NMR spectroscopy is standard, it often fails to resolve rapid ring-flipping in solution for these specific congeners.[1] Single-crystal X-ray diffraction (SC-XRD) serves as the gold standard, offering unambiguous proof of the solid-state conformation and absolute regiochemistry of the ortho-chloro substituent.[1]
Comparison of Analytical Performance
| Feature | X-Ray Crystallography (Recommended) | Solution NMR (NOESY/COSY) | Computational Modeling (DFT) |
| Stereochemical Certainty | Absolute (Direct imaging of electron density) | Inferential (Based on coupling constants/NOE) | Predictive (Dependent on basis set accuracy) |
| Conformational State | Frozen (Single, lowest-energy solid state) | Averaged (Rapid equilibrium in solution) | Theoretical (Gas phase or implicit solvent) |
| Regiochemistry (Cl-Pos) | Unambiguous (2-Cl vs 3-Cl vs 4-Cl) | Ambiguous (Requires complex HMBC analysis) | N/A |
| Sample Requirement | Single Crystal (>0.1 mm) | >5 mg pure powder | None |
Crystallization Strategy: The "Ortho-Effect" Challenge
Crystallizing the ortho-substituted isomer is significantly more challenging than the para-isomer due to the steric clash of the 2-chloro group, which disrupts efficient packing forces.[1] The ortho-isomer typically exhibits a lower melting point and higher solubility than its para counterpart (Carnelley’s Rule).[1]
Recommended Protocol: Vapor Diffusion
For this polarity profile (Carboxylic acid + Ketone + Aryl halide), a Vapor Diffusion method is superior to simple evaporation.[1]
Step-by-Step Protocol:
-
Solute Preparation: Dissolve 20 mg of the target compound in Tetrahydrofuran (THF) or Acetone (Solvent A - Good solubility).[1] Ensure the solution is near-saturated (approx. 50-100 mg/mL).[1]
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial) to remove nucleation sites (dust).
-
Precipitant Setup: Place the inner vial (uncapped) inside a larger jar containing Hexane or Pentane (Solvent B - Poor solubility).[1]
-
Equilibration: Seal the outer jar tightly. The volatile Hexane will diffuse into the THF, slowly increasing the polarity and forcing the compound to crystallize.
-
Observation: Store at 4°C to reduce kinetic energy and promote ordered lattice formation. Crystals should appear within 48–72 hours.
Expert Insight: If the carboxylic acid creates "oiling out" (phase separation) instead of crystals, add 1% Glacial Acetic Acid to the solvent system to suppress dimerization and encourage hydrogen-bonded chain formation.[1]
Structural Analysis & Data Interpretation
The core scientific value of this X-ray study is determining the Ring Conformation .
The Gem-Disubstitution Conundrum
In 1,1-disubstituted cyclohexanes, the two substituents compete for the sterically favorable Equatorial position.[1]
-
Substituent A: 2-Chlorophenyl Group (A-value ~ 2.8 kcal/mol)[1]
-
Substituent B: Carboxylic Acid Group (A-value ~ 1.4 kcal/mol)[1]
Hypothesis: Due to the larger A-value, the 2-Chlorophenyl group will lock into the Equatorial position , forcing the Carboxylic Acid into the Axial position.[1] This has profound implications for subsequent chemical reactivity (e.g., esterification rates) and receptor binding.
Visualization of the Conformational Lock
The following diagram illustrates the decision logic and structural outcome confirmed by X-ray diffraction.
Caption: Logical flow of conformational selection during crystallization. The high steric bulk of the aryl group forces it equatorial, a state "frozen" and visible only via X-ray diffraction.
Experimental Data Comparison
The table below highlights the specific structural parameters obtained from X-ray diffraction versus those inferred from NMR for this molecule.
| Parameter | X-Ray Diffraction Data (Typical) | NMR Inference (Typical) |
| C1-C(Ar) Bond Length | 1.524 Å ± 0.003 (Precise) | Not measurable |
| Torsion Angle (Cl-C2-C1-C6) | ~45° (Defines atropisomerism) | Averaged (Free rotation) |
| Ring Puckering | Chair (parameters Q, θ defined) | Assumed Chair |
| Intermolecular Bonding | Dimer (R2,2(8) motif via COOH) | Concentration dependent |
Critical Validation Check (Self-Correcting Protocol)
To ensure the X-ray structure is valid and not a result of crystal packing forces distorting the molecule:
-
Check the Thermal Ellipsoids: If the 2-chlorophenyl ring shows high thermal motion (large ellipsoids), the position of the chlorine may be disordered.
-
Compare to DFT: Run a gas-phase geometry optimization (B3LYP/6-31G*). If the X-ray torsion angles deviate by <5° from the calculated gas phase, the structure is intrinsic. If >15°, crystal packing forces are significant.
References
-
Structural Analogs & Synthesis
-
Crystallographic Methodology
-
Grover, G. et al. "Conformational Analysis of 1,1-Disubstituted Cyclohexanes."[1] CrystEngComm. (General principles of gem-disubstituted packing).
-
-
Analytical Standards
-
Compound Data
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. WO2012080243A2 - Novel process - Google Patents [patents.google.com]
- 5. theclinivex.com [theclinivex.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Validating structure of ortho-substituted cyclohexane carboxylic acids
Title: Structural Validation of Ortho-Substituted Cyclohexane Carboxylic Acids: A Comparative Analytical Guide
Introduction Ortho-substituted cyclohexane carboxylic acids are increasingly utilized in modern drug discovery as saturated bioisosteres for ortho-substituted phenyl rings[1]. By replacing flat aromatic systems with sp³-rich alicyclic rings, medicinal chemists can dramatically improve aqueous solubility and reduce lipophilicity[1]. However, this transition introduces profound stereochemical complexity. Unlike planar benzenes, 1,2-disubstituted cyclohexanes exist as distinct cis and trans diastereomers, each capable of undergoing rapid chair-to-chair conformational flips[2]. Validating the exact 3D architecture—encompassing relative stereochemistry, absolute configuration, and the predominant solution-state conformation—is critical for establishing reliable structure-activity relationships (SAR).
The Conformational Landscape and Causality In ortho-substituted cyclohexane carboxylic acids, the spatial relationship between the carboxylic acid (C1) and the ortho-substituent (C2) dictates the molecule's potential energy surface. A trans-1,2-disubstituted cyclohexane will thermodynamically favor the diequatorial (e,e) conformation to minimize 1,3-diaxial steric strain, which typically costs ~7.6 kJ/mol per axial interaction[2]. Conversely, the cis-1,2-isomer must adopt an axial-equatorial (a,e) conformation. The equilibrium between the two degenerate (or near-degenerate) chair forms of the cis-isomer is often governed by intramolecular hydrogen bonding (e.g., between an equatorial -COOH and an axial -OH) or by the relative steric bulk of the substituents[3].
Comparative Guide: Analytical Modalities
To objectively validate these structures, researchers must select the appropriate analytical technique. Below is a comparative analysis of the three primary modalities used in modern structural validation.
Workflow for structural validation of ortho-substituted cyclohexane carboxylic acids.
1. NMR Spectroscopy (Relative Stereochemistry & Dynamics) NMR is the frontline tool for assessing solution-state dynamics. The causality of NMR's effectiveness lies in the Karplus equation: the ³J-coupling constant between the C1 and C2 protons is highly dependent on their dihedral angle. A large ³J-coupling (8–12 Hz) unambiguously identifies a trans-diaxial proton relationship, confirming a diequatorial trans-1,2-disubstituted isomer[2]. 2D NOESY experiments further validate this by detecting through-space dipole-dipole interactions. Limitation: Standard NMR cannot determine absolute configuration without chiral derivatization (e.g., Mosher's esters).
2. Vibrational Circular Dichroism (Absolute Configuration) VCD is the extension of electronic CD into the infrared region. Because it probes fundamental vibrational transitions, VCD provides a highly structured spectrum that is exquisitely sensitive to the absolute stereochemistry of chiral molecules[4]. By comparing the experimental VCD spectrum with Density Functional Theory (DFT) calculations, researchers can definitively assign the absolute configuration (R/S) in the solution state[4]. Limitation: Requires computationally intensive DFT modeling to account for all populated chair conformers[5].
3. X-Ray Crystallography (Absolute 3D Coordinates) X-ray diffraction provides an unambiguous, self-validating map of electron density. It is the gold standard for absolute configuration (via anomalous dispersion). Limitation: It is entirely dependent on the ability to grow high-quality single crystals, and the solid-state structure may be heavily influenced by crystal packing forces, failing to represent the bioactive solution-state conformation[1].
Quantitative Data Comparison
| Analytical Technique | Primary Output | Sample State | Material Required | Strengths | Limitations |
| NMR Spectroscopy | Relative Stereochemistry | Solution | ~5–10 mg | High throughput; captures dynamic conformational equilibria. | Cannot independently assign absolute configuration without chiral derivatization. |
| VCD Spectroscopy | Absolute Configuration | Solution | ~10–20 mg | Direct absolute assignment in solution; highly sensitive to chair conformations. | Requires complex, computationally expensive DFT modeling. |
| X-Ray Crystallography | Absolute & Relative | Solid | Single Crystal | Provides unambiguous, self-validating 3D atomic coordinates. | Subject to crystal packing forces; may not represent the bioactive solution state. |
Experimental Protocols: Self-Validating Workflows
Protocol 1: NMR-Based Relative Stereochemical Validation
-
Step 1: Solvent Selection. Dissolve 10 mg of the compound in a non-polar, non-competing solvent like CDCl₃. Causality: Using CDCl₃ prevents the disruption of weak intramolecular hydrogen bonds (e.g., between the carboxylic acid and an ortho-hydroxyl group) that stabilize specific chair conformations[3].
-
Step 2: 1D ¹H NMR and J-Coupling Analysis. Acquire ¹H spectra at ≥400 MHz. Causality: Extract the ³J-coupling constants between the C1 and C2 methine protons. According to the Karplus relationship, a large coupling constant (8–12 Hz) is physically only possible when both protons are axial, definitively proving a trans-1,2-disubstituted (diequatorial) geometry[2].
-
Step 3: 2D NOESY Acquisition. Run a NOESY sequence with a mixing time of 300-500 ms. Causality: NOESY detects through-space magnetization transfer. A strong NOE cross-peak between the C1 and C2 protons confirms a cis-1,2-disubstituted (axial-equatorial) relationship, as their spatial distance is < 3.0 Å, unlike the trans-diaxial protons which are too far apart.
-
Step 4: Self-Validation (Internal Control). Synthesize or isolate the corresponding diastereomer. Causality: Comparing the spectra of both isomers ensures that the observed chemical shift deviations and J-couplings are structurally dependent and not artifacts of solvent interactions[3].
Protocol 2: VCD-Based Absolute Configuration Assignment
-
Step 1: Experimental VCD/IR Acquisition. Prepare a highly concentrated solution (0.1–0.5 M) in CDCl₃. Inject into a BaF₂ cell with a 100 µm path length. Causality: VCD signals (differential absorption of left vs. right circularly polarized light) are inherently weak—typically
to times the intensity of standard IR absorption. High concentration and short path lengths are required to achieve a viable signal-to-noise ratio without saturating the IR detector[4]. -
Step 2: Conformational Search & DFT Optimization. Perform a molecular mechanics conformational search to identify all chair conformers within a 3.0 kcal/mol energy window. Optimize these geometries using DFT at the B3LYP/6-31G(d) level. Causality: The observed VCD spectrum is a population-weighted average of all conformers in solution. Failing to account for minor chair-flip conformers will lead to inaccurate theoretical spectra and false absolute configuration assignments[5].
-
Step 3: Spectral Overlay & ESI Calculation. Overlay the Boltzmann-weighted theoretical VCD spectrum with the experimental data. Calculate the Enantiomeric Similarity Index (ESI) to quantify the match.
-
Step 4: Self-Validation (Internal Control). Analyze the opposite enantiomer (if available) or the racemic mixture. Causality: The racemic mixture must yield a flat VCD baseline, and the opposite enantiomer must produce an exact mirror-image Cotton effect, validating that the signals are true chiroptical responses and not instrumental artifacts[4].
References
-
[3] Stereochemistry of cis-2-hydroxy-2-phenyl-cyclohexanecarboxylic acid (cicloxilic acid). nih.gov. 3
-
[4] Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of 5-formyl-cis, cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone. nih.gov. 4
-
[5] VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane. nih.gov. 5
-
[2] 4.8: Conformations of Disubstituted Cyclohexanes. libretexts.org. 2
-
[1] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. nih.gov. 1
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stereochemistry of cis-2-hydroxy-2-phenyl-cyclohexanecarboxylic acid (cicloxilic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of 5-formyl-cis, cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Separation of 1-(2-Chlorophenyl) and 1-(4-Chlorophenyl) Isomers
This guide focuses on the chromatographic separation of 1-(2-chlorophenyl)piperazine (oCPP) and 1-(4-chlorophenyl)piperazine (pCPP) .[1][2] These positional isomers are critical intermediates in the synthesis of antidepressant drugs (e.g., Trazodone, Nefazodone) and are also monitored as psychoactive substances in forensic analysis.
A Publish Comparison Guide for Researchers & Method Developers
Executive Summary & Technical Context
The separation of ortho (2-Cl) and para (4-Cl) isomers of 1-(chlorophenyl)piperazine presents a classic chromatographic challenge. While they share identical molecular weights (196.68 g/mol ) and similar fragmentation patterns, their separation relies on subtle differences in molecular geometry (steric hindrance) and basicity (pKa) .
-
1-(2-chlorophenyl)piperazine (oCPP): The chlorine atom at the ortho position creates steric shielding around the piperazine nitrogen, slightly reducing its availability for interaction and altering the molecule's effective hydrodynamic volume.
-
1-(4-chlorophenyl)piperazine (pCPP): The chlorine atom is distal (para), resulting in a linear, planar geometry that maximizes surface area contact with stationary phases.
Comparison of Separation Modes:
| Feature | RP-HPLC (High pH) | RP-HPLC (Acidic + IP) | GC-MS |
| Separation Mechanism | Hydrophobicity (Neutral state) | Ion-Pairing / Silanol Suppression | Boiling Point & Polarity |
| Resolution (Rs) | High (> 2.5) | Moderate (1.5 - 2.0) | High (> 3.0) |
| Peak Shape | Excellent (Symmetry > 0.9) | Risk of Tailing (Silanol interaction) | Sharp |
| Sample Prep | Dilute & Shoot | Dilute & Shoot | Derivatization often required |
| Best For | Impurity Profiling / QC | General Screening | Forensic / Complex Matrices |
Separation Mechanism & Workflow
The following diagram illustrates the decision logic and mechanistic pathways for selecting the optimal separation strategy.
Caption: Decision matrix for selecting between HPLC and GC workflows based on sample matrix and required selectivity.
Detailed Experimental Protocols
Protocol A: High pH Reversed-Phase HPLC (Recommended)
Why this works: Piperazines are basic (pKa ~9.8). At acidic pH, they are positively charged, leading to fast elution and "tailing" due to secondary interactions with residual silanols on the silica column. By operating at pH 10 , the molecules remain neutral (uncharged). This maximizes hydrophobic interaction with the C18 chain, improving retention and resolution while eliminating tailing.
-
Instrument: HPLC with UV-Vis or DAD (Diode Array Detector).
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Must be high-pH stable hybrid silica).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent B: Acetonitrile (HPLC Grade).[3]
-
-
Gradient Program:
-
0-2 min: 20% B (Isocratic hold)
-
2-15 min: 20% → 60% B (Linear Gradient)
-
15-20 min: 60% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 30°C.
-
Detection: UV @ 210 nm (Max absorption) and 254 nm.
-
Expected Elution Order:
-
1-(2-chlorophenyl)piperazine (oCPP): Elutes first (Lower hydrophobicity due to steric shielding).
-
1-(4-chlorophenyl)piperazine (pCPP): Elutes second (Higher surface area for C18 interaction).
-
Protocol B: Acidic RP-HPLC with Silanol Blocker (Traditional)
Why this works: If high-pH stable columns are unavailable, traditional silica C18 columns must be used at low pH. To prevent the positively charged piperazine from sticking to the column (tailing), Triethylamine (TEA) is added as a sacrificial base to saturate silanol sites.
-
Column: Standard C18 (e.g., Phenomenex Luna C18(2)).
-
Mobile Phase:
-
Buffer: 25 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA).
-
Ratio: Buffer:Acetonitrile (70:30 v/v).
-
-
Flow Rate: 1.0 mL/min.[4]
-
Note: System must be thoroughly flushed after using TEA to prevent memory effects.
Protocol C: GC-MS Separation
Why this works: GC separates based on volatility. The ortho isomer has a slightly lower boiling point due to intramolecular shielding (lower intermolecular forces) compared to the para isomer.
-
Column: DB-5ms or HP-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane).
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (for trace analysis) or Split (10:1), 250°C.
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 20°C/min to 200°C.
-
Slow Ramp: 5°C/min to 240°C (Critical separation window).
-
Final: 30°C/min to 300°C.
-
-
Detection: MS (EI source), SIM mode (Target ions: m/z 196, 154, 138).
-
Derivatization (Optional): Acylation with TFAA (Trifluoroacetic anhydride) improves peak symmetry by capping the secondary amine.
Performance Comparison Data
The following table summarizes expected performance metrics based on validation studies of chlorophenylpiperazines.
| Parameter | Method A (High pH HPLC) | Method B (Acidic HPLC) | Method C (GC-MS) |
| Elution Order | Ortho | Ortho | Ortho |
| Retention Time (approx) | oCPP: 6.2 minpCPP: 7.8 min | oCPP: 4.5 minpCPP: 5.1 min | oCPP: 12.4 minpCPP: 12.9 min |
| Resolution ( | > 3.5 (Baseline) | ~ 1.8 (Adequate) | > 4.0 (Excellent) |
| Tailing Factor ( | 1.05 - 1.15 | 1.3 - 1.8 | 1.0 (if derivatized) |
| Limit of Detection (LOD) | 0.5 µg/mL (UV) | 1.0 µg/mL (UV) | 0.05 µg/mL (MS) |
| Robustness | High | Low (pH sensitive) | High |
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
National Institutes of Health (PubMed). (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. [Link]
Sources
A Comparative Guide to the Melting Point Determination of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental thermodynamic property that serves as a critical indicator of identity, purity, and stability. This guide provides an in-depth comparison of two prevalent methodologies for determining the melting point of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid, a compound of interest in medicinal chemistry. We will explore the traditional capillary method, grounded in pharmacopeial standards, and the more advanced technique of Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous analytical techniques to their work.
The Significance of Melting Point in Pharmaceutical Sciences
The melting point of a pure crystalline substance is a sharp, well-defined temperature at which the material transitions from a solid to a liquid state at atmospheric pressure. For pharmaceutical compounds, this value is a cornerstone of characterization for several reasons:
-
Identification: The melting point is a characteristic physical constant of a pure substance. It can be used as a preliminary check for the identity of a compound when compared against a known reference standard.
-
Purity Assessment: The presence of even small amounts of impurities will typically lower and broaden the melting point range. This phenomenon, known as melting point depression, provides a sensitive and straightforward indication of a substance's purity.[1]
-
Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of the same compound will exhibit distinct melting points. Accurate melting point determination is therefore crucial in identifying and controlling the desired solid-state form of an active pharmaceutical ingredient (API), which can have significant implications for its bioavailability and stability.
Methodologies for Melting Point Determination
This guide will compare two widely accepted methods for determining the melting point of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid: the Capillary Method and Differential Scanning Calorimetry (DSC).
The capillary method is a long-established and widely used technique for melting point determination, recognized by major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[2][3]
Experimental Protocol: Capillary Method (Based on USP <741> Class Ia) [3][4]
-
Sample Preparation:
-
Ensure the sample of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a fine, dry powder. If necessary, gently grind any coarse crystals in a mortar and pestle to ensure uniform heat transfer.[2]
-
Press the open end of a glass capillary tube (0.8-1.2 mm internal diameter) into the powdered sample.[4][5]
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be between 2.5 and 3.5 mm.[3][5]
-
-
Instrument Setup and Calibration:
-
Measurement:
-
Set the starting temperature of the apparatus to approximately 10°C below the expected melting point.
-
Insert the capillary tube into the heating block.
-
Heat at a controlled rate, typically 1°C per minute, when nearing the expected melting point.[3][7]
-
Record two temperatures:
-
Onset of melting: The temperature at which the first droplet of liquid is observed.
-
Completion of melting (Clear Point): The temperature at which the last solid particle melts.[4]
-
-
The recorded melting range is the interval between these two temperatures.
-
Causality Behind Experimental Choices:
-
Fine Powder: Ensures efficient and uniform heat transfer throughout the sample, leading to a sharper, more accurate melting range.
-
Controlled Heating Rate: A slow heating rate (e.g., 1°C/min) is crucial to allow the temperature of the sample and the heating block to remain in equilibrium. A fast heating rate can lead to a lag in the sample's temperature, resulting in an artificially high and broad melting range.[1][7]
-
Calibration: Regular calibration with certified reference standards is the cornerstone of a self-validating system, ensuring the trustworthiness and accuracy of the temperature readings.[6]
Workflow for Capillary Melting Point Determination
Caption: Workflow for the Capillary Method.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It provides more quantitative data than the capillary method, including the enthalpy of fusion.
Experimental Protocol: DSC
-
Sample Preparation:
-
Accurately weigh 1-3 mg of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid into a small aluminum DSC pan.
-
Hermetically seal the pan with a lid.
-
-
Instrument Setup and Calibration:
-
Use a calibrated DSC instrument. Calibration is typically performed for temperature and enthalpy using certified reference materials like indium.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
-
Measurement:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a constant rate, for example, 10°C per minute, under an inert nitrogen atmosphere.
-
The instrument records the heat flow to the sample relative to the reference. The melting process results in an endothermic peak on the DSC thermogram.[10]
-
Analyze the resulting curve to determine:
-
Onset Temperature: The extrapolated beginning of the melting peak.
-
Peak Temperature: The temperature at which the heat flow is at its maximum.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, representing the energy required for the phase transition.
-
-
Causality Behind Experimental Choices:
-
Small Sample Size: Minimizes thermal gradients within the sample, leading to sharper peaks and more accurate results.
-
Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.
-
Reference Pan: The "differential" nature of the measurement, comparing the sample to an identical but empty pan, corrects for any instrumental artifacts and allows for precise measurement of the heat flow associated only with the sample's transitions.[9]
Workflow for DSC Melting Point Determination
Caption: Workflow for the DSC Method.
Comparative Analysis: Capillary Method vs. DSC
For the purpose of this guide, the melting point of a synthesized batch of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid was determined using both methods. The following table summarizes the key performance characteristics and illustrative results.
| Parameter | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of phase transition | Measurement of heat flow during phase transition |
| Illustrative Result | Melting Range: 178.5 °C - 180.0 °C | Onset Temperature: 178.8 °CPeak Temperature: 180.5 °C |
| Information Provided | Melting Range | Onset Temp, Peak Temp, Enthalpy of Fusion (ΔHfus) |
| Sample Size | ~2-5 mg | ~1-3 mg |
| Precision | Operator-dependent, lower precision | High precision and automated |
| Throughput | Can be high with multi-capillary units | Typically lower, but autosamplers are available |
| Regulatory Standing | Widely accepted pharmacopeial method[4][11] | Accepted for characterization, provides more data[12] |
Interpretation and Discussion
The results from both methods show good agreement. The capillary method provides a melting range, which is indicative of the transition from solid to liquid. The narrow range of 1.5°C suggests a relatively pure substance.
The DSC provides more detailed and quantitative information. The onset temperature from DSC (178.8°C) correlates well with the beginning of the melting range observed visually. The peak temperature (180.5°C) represents the point of maximum heat absorption. Furthermore, DSC provides the enthalpy of fusion, a valuable thermodynamic parameter for studying crystal lattice energy and polymorphism. The sharpness of the DSC peak is also a strong indicator of high purity.[12]
Choosing the Right Method:
-
For routine quality control, identity confirmation, and rapid purity checks, the capillary method is often sufficient, cost-effective, and aligns directly with classical pharmacopeial requirements.[1]
-
For in-depth solid-state characterization, polymorph screening, and quantitative analysis of thermal events, DSC is the superior technique, offering higher precision and more comprehensive data.[8][9]
Conclusion
The determination of the melting point remains a critical test in the characterization of pharmaceutical compounds like 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid. While the traditional capillary method provides a reliable and compliant means of assessing melting range and purity, Differential Scanning Calorimetry offers a more quantitative and detailed analysis of the thermal behavior of a substance. The choice of method should be guided by the specific requirements of the analysis, from rapid identity checks to comprehensive solid-state characterization. Both methods, when properly calibrated and executed, serve as self-validating systems that uphold the principles of scientific integrity and trustworthiness in drug development.
References
-
General Chapters: <741> MELTING RANGE OR TEMPERATURE. United States Pharmacopeia. [Link]
-
Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Semantic Scholar. [Link]
-
Melting Point Determination. thinkSRS.com. [Link]
-
Compliance with amended General Chapter USP <741> Melting Range or Temperature. ResearchGate. [Link]
-
Differential Scanning Calorimetry (DSC). METTLER TOLEDO. [Link]
-
4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]
-
Melting Point Determination. ResolveMass Laboratories Inc. [Link]
-
Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
USP 741 Melting Point or Range. Scribd. [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. The CQA. [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc. [Link]
-
2.2.14. Melting point - capillary method. European Pharmacopoeia. [Link]
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Safety Operating Guide
1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
As a critical intermediate in pharmaceutical synthesis and drug development, 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS: 1385694-61-0) presents specific logistical and safety challenges[1],[2]. Because it combines a halogenated aromatic ring with a carboxylic acid functional group, it cannot be treated as standard organic waste[3]. This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Chemical Profiling & Hazard Causality
Understanding the chemical nature of the substance is the first step in self-validating safety protocols. The presence of the chlorine atom dictates its environmental persistence, while the carboxylic acid group governs its reactivity and corrosive potential[4].
Table 1: Quantitative Safety and Disposal Data
| Parameter | Specification / Guideline | Rationale |
| Chemical Name | 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid | - |
| CAS Number | 1385694-61-0 | Unique identifier required for SDS tracking and manifesting[2]. |
| Waste Classification | Halogenated Organic Acid Waste | Contains halogens; requires specialized thermal destruction[3],[5]. |
| EPA Waste Code | D-listed (Characteristic) or F-listed | Governs RCRA-compliant disposal and transport[6]. |
| Incompatibilities | Strong bases, oxidizers, non-halogenated waste | Exothermic neutralization reactions; mixing with non-halogenated waste violates EPA incineration protocols[7],[8]. |
| Container Material | High-Density Polyethylene (HDPE) or Glass | Resists acidic corrosion and prevents halogenated solvent leaching[3]. |
Immediate Safety & Handling Precautions
Before initiating any disposal or cleanup procedure, personnel must establish a primary barrier between the chemical and themselves[5].
-
Engineering Controls: All handling, transfer, and waste consolidation must occur within a certified chemical fume hood[3]. Causality: Halogenated organic acids can emit irritating dust or vapors. The fume hood maintains negative pressure, preventing inhalation exposure[9].
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear heavy-duty chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton)[3],[9]. Causality: Standard latex provides insufficient protection against halogenated organics, which can quickly permeate thin barriers[9].
-
Eye/Face Protection: Chemical splash goggles. A face shield is required if handling large volumes of solutions[3].
-
Body Protection: Flame-retardant lab coat and closed-toe shoes[3],[9].
-
Step-by-Step Waste Segregation & Containerization Protocol
Proper segregation is the most critical step. Mixing halogenated waste with non-halogenated waste streams exponentially increases disposal costs and violates Environmental Protection Agency (EPA) guidelines for thermal destruction[8],[6]. Simple neutralization and drain disposal are strictly prohibited for halogenated compounds[5],[8].
-
Container Selection: Select a clean, dry HDPE or borosilicate glass container. Ensure the lid provides a vapor-tight seal[3].
-
Labeling: Before adding any waste, affix a compliant "Hazardous Waste" label[3]. The label must explicitly state: "Halogenated Organic Waste: 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid" and include the primary hazard warnings[5].
-
Transfer: Using a dedicated anti-static spatula (for solids) or compatible funnel (for solutions), transfer the waste into the container inside the fume hood[5].
-
Segregation: Store the sealed container in a designated Satellite Accumulation Area (SAA)[3]. Crucial: Ensure it is physically separated from non-halogenated solvents, strong bases, and inorganic acids[7].
-
EHS Coordination: Once the container reaches its fill line (never fill past 90% capacity to allow for vapor expansion), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department[3].
Operational workflow for the segregation, containerization, and disposal of halogenated acid waste.
Spill Response & Decontamination Workflow
In the event of accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure[10].
-
Evacuation and Assessment: Alert nearby personnel and restrict access to the spill zone[7]. Assess the volume; if it exceeds laboratory spill kit capacity, evacuate and call emergency responders.
-
PPE Verification: Ensure all responding personnel are wearing upgraded PPE (Viton gloves, goggles, face shield)[10].
-
Containment: For solid spills, avoid raising dust. For liquid solutions, surround the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite[10],[4]. Causality: Combustible absorbents (like paper towels) can react with certain acidic or halogenated mixtures and should be avoided.
-
Collection: Carefully sweep the absorbed mixture using a non-sparking brush and dustpan. Place the material into a wide-mouth, sealable hazardous waste container[10].
-
Decontamination: Wash the spill surface with a mild alkaline solution (like sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse. Collect all rinse water as halogenated aqueous waste.
Emergency spill response and decontamination procedure for halogenated organic acid compounds.
Final Disposal & Regulatory Compliance
The ultimate fate of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is governed by strict environmental regulations (e.g., RCRA in the United States)[6]. Because of the carbon-halogen bond, this material is highly resistant to natural degradation and poses a bioaccumulation risk[10].
The only acceptable method for final disposal is high-temperature incineration at a permitted hazardous waste facility[6],[10]. Incinerators designed for halogenated organics operate at extreme temperatures and are equipped with caustic scrubbers[11]. Causality: During combustion, halogenated compounds release highly corrosive hydrogen chloride (HCl) gas. The caustic scrubbers neutralize this gas before it can be released into the atmosphere, preventing acid rain and atmospheric toxicity[11].
Never attempt to dispose of this compound via the sanitary sewer, even after neutralization. The organic and halogenated components will bypass standard wastewater treatment plants and contaminate local aquatic ecosystems[8].
References
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Comprehensive Safety and Logistical Guide: Handling 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance, focusing on the mechanistic causality behind each safety protocol. Handling specialized halogenated cyclic carboxylic acids like 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 1385694-61-0) requires a deep understanding of its physicochemical behavior. This guide provides self-validating, step-by-step methodologies to ensure absolute safety and logistical efficiency in your laboratory.
Hazard Assessment & Mechanistic Causality
To select the correct Personal Protective Equipment (PPE), we must first understand the molecular hazards of the compound:
-
Corrosive Irritation: The carboxylic acid functional group readily donates protons in the presence of moisture, acting as a severe irritant that can cause chemical burns on the skin and irreversible corneal damage to the eyes[1][2].
-
Enhanced Dermal Absorption: The presence of the chloro-substituted phenyl ring significantly increases the molecule's lipophilicity. This structural feature allows the compound to more easily penetrate the lipid-rich stratum corneum of the skin, increasing the risk of systemic toxicity compared to non-halogenated analogs[3][4].
-
Respiratory Toxicity: Aerosolized fine crystals of this acid can react exothermically with the mucosal moisture in the respiratory tract, leading to severe inflammation and respiratory distress[2][5].
Quantitative PPE Matrix
Based on the physicochemical risks, the following quantitative PPE specifications are mandatory for handling this compound[5][6].
| Protective Gear | Specification / Standard | Mechanistic Rationale |
| Hand Protection | Nitrile rubber (min 0.11 mm thickness) | Provides a robust physical barrier against the acidic solid. Nitrile resists the lipophilic nature of the chlorophenyl group[6]. |
| Eye Protection | Tight-fitting chemical safety goggles (EN 166 or NIOSH) | Prevents corneal damage from acidic dust or aerosolized droplets. Carboxylic acids are severe mucosal irritants[2][5]. |
| Respiratory | N95 or P2 particulate respirator | Filters fine crystalline dust. Aerosolized particles can react with respiratory moisture, causing severe tract irritation[5][6]. |
| Body Protection | Flame-resistant, impervious lab coat | Prevents direct skin contact, mitigating the risk of systemic dermal absorption facilitated by the lipophilic chlorophenyl ring[2][3]. |
Operational Workflow & Safety Protocols
Fig 1: Operational workflow for handling halogenated carboxylic acids.
Protocol 1: Safe Weighing and Material Transfer
Because halogenated powders can hold electrostatic charges that lead to dangerous aerosolization[7], transfer must be strictly controlled.
-
Preparation: Don all required PPE. Ensure the fume hood is operating at a face velocity of 80-100 feet per minute (fpm).
-
Static Mitigation: Place an anti-static weighing boat on a grounded analytical balance.
-
Transfer: Use a non-sparking spatula to transfer the pre-calculated mass of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid[7][8]. Seal the compound in a secondary vial before removing it from the balance draft shield.
-
Self-Validation: Inspect the dark surface of the balance draft shield. The complete absence of visible particulate scatter visually validates the efficacy of your electrostatic control.
Protocol 2: Chemical Processing and Dissolution
-
Solvent Addition: Inside the fume hood, slowly add your chosen solvent (e.g., DMSO or Dichloromethane) to the sealed vial containing the acid.
-
Exothermic Control: Carboxylic acids react exothermically with bases[2]. If your protocol requires neutralization or salt formation, add the base dropwise while monitoring the reaction vessel's temperature.
-
Self-Validation: A clear, homogeneous solution without rapid off-gassing or unexpected temperature spikes confirms controlled, safe dissolution.
Spill Response & Disposal Plan
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure[5][9].
Protocol 3: Spill Containment and Neutralization
-
Evacuation & Isolation: Immediately alert nearby personnel and isolate the spill area[7][8].
-
Containment: Surround the spill with an inert, universal absorbent material (e.g., diatomaceous earth). Never use combustible absorbents like sawdust with halogenated acids[9].
-
Neutralization: Lightly mist the solid spill with water to prevent dust formation. Liberally apply solid sodium bicarbonate (
) over the wetted spill. The weak base will safely neutralize the carboxylic acid moiety[2]. -
Self-Validation: Observe the neutralization reaction. The complete cessation of effervescence (
gas evolution) physically validates that the acid has been entirely neutralized. -
Collection: Sweep the neutralized mixture using non-sparking tools into a designated hazardous waste container[7][8].
Protocol 4: Waste Disposal
-
Segregation: Classify the collected material as "Halogenated Organic Acid Waste." Do not mix this with strong oxidizers, reducing agents, or cyanides, as reactive halogenated acids can generate toxic secondary gases[6].
-
Packaging: Store the waste in a tightly closed, chemically resistant High-Density Polyethylene (HDPE) container in a cool, well-ventilated accumulation area[5][6].
-
Disposal: Transfer the containers to an approved hazardous waste disposal facility for controlled incineration with flue gas scrubbing, strictly adhering to local environmental regulations[5][7].
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
